molecular formula C11H12ClNO2 B1587385 3-Chloro-4-pyrrolidinobenzoic acid CAS No. 585517-09-5

3-Chloro-4-pyrrolidinobenzoic acid

Cat. No.: B1587385
CAS No.: 585517-09-5
M. Wt: 225.67 g/mol
InChI Key: ICTYJBKSXOEFEB-UHFFFAOYSA-N
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Description

3-Chloro-4-pyrrolidinobenzoic acid is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTYJBKSXOEFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406367
Record name 3-chloro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585517-09-5
Record name 3-chloro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-4-pyrrolidinobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, outlines a robust synthetic pathway, and explores its strategic application in the design and development of novel therapeutic agents. Emphasis is placed on the causality behind experimental choices and the integration of this scaffold into drug discovery workflows. This guide is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable protocols.

Core Compound Identity and Significance

This compound, identified by CAS Number 585517-09-5 , is a substituted benzoic acid derivative of significant interest in the field of organic synthesis and drug discovery.[1][2] Its molecular structure incorporates three key functional regions:

  • A Carboxylic Acid Group: This moiety provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the linkage of the scaffold to other fragments or pharmacophores.

  • A Pyrrolidine Ring: This saturated heterocyclic amine, attached at the C4 position, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to a parent molecule.

  • A Chlorine Atom: Positioned at C3, the chloro-substituent significantly influences the electronic properties of the aromatic ring and can engage in specific halogen bonding interactions with biological targets. The inclusion of chlorine is a well-established strategy in drug design, with over 250 FDA-approved chlorinated drugs on the market, highlighting its role in modulating potency and bioavailability.[3][4]

The convergence of these features makes this compound a versatile and high-value intermediate for constructing complex lead compounds, particularly in areas such as kinase inhibition and anti-inflammatory research.[2][5]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 585517-09-5[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Density 1.339 g/cm³[1]
Boiling Point 396.4 °C at 760 mmHg[1]
Flash Point 193.5 °C[1]
Spectroscopic Characterization (Expected)

While specific spectra are proprietary, a senior scientist would anticipate the following characteristic signals for structural verification:

  • ¹H NMR: Signals corresponding to the pyrrolidine protons (typically in the 1.8-3.5 ppm range), distinct aromatic protons on the substituted benzene ring (likely in the 6.8-8.0 ppm range), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Resonances for the pyrrolidine carbons, the aromatic carbons (with chemical shifts influenced by the chloro and pyrrolidinyl substituents), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (>165 ppm).

  • Mass Spectrometry (MS): An ESI-negative experiment would show a prominent ion at [M-H]⁻ corresponding to m/z 224.67. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive marker, showing a peak at m/z 224.67 and a smaller peak at m/z 226.67.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The rationale behind this approach is the activation of the C4 position by the electron-withdrawing carboxylic acid and the C3 chloro group, making it susceptible to attack by a nucleophile like pyrrolidine.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start Starting Material: 3,4-Dichlorobenzoic Acid reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction Substrate reagent Reagent: Pyrrolidine reagent->reaction Nucleophile conditions Conditions: - K₂CO₃ (Base) - DMSO (Solvent) - Heat (e.g., 100-120 °C) conditions->reaction Catalysis & Environment workup Reaction Workup: 1. Acidification (e.g., HCl) 2. Precipitation 3. Filtration reaction->workup Crude Mixture product Final Product: This compound workup->product Purified Solid

Caption: Proposed synthetic pathway for this compound.

Causality in Experimental Design:

  • Choice of Precursor: 3,4-Dichlorobenzoic acid is an ideal starting material. The chlorine at C4 is the more reactive leaving group due to electronic activation from the para-carboxylic acid.

  • Solvent and Base: A polar aprotic solvent like DMSO is used to solubilize the reactants and facilitate the SₙAr mechanism. A non-nucleophilic base such as potassium carbonate (K₂CO₃) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heat is required to overcome the activation energy of breaking the C-Cl bond.

  • Workup: Acidification of the reaction mixture post-completion is a critical step. It protonates the carboxylate salt, rendering the final product insoluble in the aqueous media and allowing for its isolation via precipitation and filtration.

Applications in Drug Discovery and Development

This molecule is rarely the final drug but rather a critical scaffold. Its primary utility lies in its capacity to be elaborated into a diverse library of compounds for screening.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP-binding pocket of their target enzyme. The structure of this compound is well-suited to serve as a "hinge-binding" fragment. The carboxylic acid can be converted into an amide, which can then be linked to other aromatic or heterocyclic systems to generate compounds that occupy the larger active site. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5]

G cluster_0 Drug Candidate Synthesis cluster_1 Target Interaction scaffold 3-Chloro-4- pyrrolidinobenzoic acid coupling Amide Coupling (EDC, HOBt) scaffold->coupling candidate Hypothetical Drug Candidate coupling->candidate amine Pharmacophore Fragment (e.g., Substituted Aniline) amine->coupling binding Binding Event: - Hinge Binding - Hydrophobic Pockets - Halogen Bonds candidate->binding Inhibition target Kinase ATP Binding Pocket binding->target

Caption: Conceptual workflow from building block to biological target engagement.

This conceptual diagram illustrates the strategic use of the title compound. It is first activated and coupled with another chemical fragment to produce a more complex drug candidate. This candidate is then screened for its ability to bind to a biological target, such as a protein kinase, and inhibit its function.

Exemplary Experimental Protocol: Amide Coupling

To demonstrate the utility of this compound, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction.

Objective: To synthesize N-benzyl-3-chloro-4-(pyrrolidin-1-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

G start 1. Dissolution Dissolve acid, EDC, HOBt in anhydrous DCM. Stir for 20 min at 0 °C (ice bath). add_amine 2. Amine Addition Add benzylamine dropwise. Allow reaction to warm to RT. start->add_amine monitor 3. Reaction Monitoring Monitor progress by TLC or LC-MS (typically 4-16 hours). add_amine->monitor quench 4. Quenching Dilute with DCM. Wash sequentially with sat. NaHCO₃ and brine. monitor->quench dry 5. Drying Dry organic layer over anhydrous MgSO₄. Filter. quench->dry concentrate 6. Concentration Remove solvent in vacuo to yield crude product. dry->concentrate purify 7. Purification Purify by flash column chromatography (e.g., EtOAc/Hexanes). concentrate->purify end Final Product: Pure Amide purify->end

Caption: Step-by-step workflow for a standard amide coupling reaction.

Protocol Narrative and Justification:

  • Activation: The carboxylic acid is dissolved in an inert solvent (DCM). EDC and HOBt are added at 0 °C. EDC is the carbodiimide coupling agent that activates the carboxyl group, but the initial O-acylisourea intermediate is unstable. HOBt acts as a trapping agent, reacting with the intermediate to form a more stable activated ester. This two-step activation minimizes side reactions and prevents racemization if chiral amines are used.

  • Coupling: Benzylamine, the nucleophile, is added. It attacks the activated ester to form the stable amide bond. The reaction is allowed to proceed to completion at room temperature.

  • Workup: The aqueous washes are crucial. The NaHCO₃ wash removes any unreacted starting acid and the acidic HOBt byproduct. The brine wash removes residual water from the organic layer.

  • Purification: Flash chromatography is the standard method for purifying research-scale organic compounds, separating the desired product from any remaining impurities or byproducts (like the EDC-urea byproduct).

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from analogous structures like 3-chlorobenzoic acid provide authoritative guidance.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Hazards: Assumed to be a skin and eye irritant.[7] Avoid inhalation of dust.[6] Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]

    • Skin: Wash off immediately with soap and plenty of water.[7]

    • Inhalation: Remove to fresh air.[6]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents.[8]

Conclusion

This compound stands out as a strategically valuable intermediate in medicinal chemistry. Its trifunctional nature provides a robust platform for generating novel molecular architectures with significant potential for biological activity. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in their drug discovery programs, accelerating the path from initial concept to promising clinical candidates.

References

An In-depth Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-pyrrolidinobenzoic acid, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in pharmaceutical research.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a pyrrolidine ring, which is a privileged scaffold in drug discovery, and a chlorine atom, a common bioisostere used to modulate the electronic and lipophilic properties of a molecule.[1][2] The molecular weight and key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₂[3][4]
Molecular Weight 225.67 g/mol [3][4]
CAS Number 585517-09-5[3]
Density 1.339 g/cm³[3]
Boiling Point 396.4 °C at 760 mmHg[3]
Flash Point 193.5 °C[3]

These fundamental properties are critical for designing experimental conditions, from reaction solvent selection to purification methodologies and formulation considerations.

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is selected for its reliability, high yield potential, and the commercial availability of the starting materials. The proposed pathway leverages the reactivity of a di-halogenated benzoic acid derivative.

Proposed Synthetic Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Starting Materials: - 3,4-Dichlorobenzoic Acid - Pyrrolidine - K₂CO₃ (Base) - DMSO (Solvent) reaction Reaction Vessel: Heat mixture at 120-140 °C (SₙAr Reaction) start->reaction Charge quench Quench Reaction: Cool to RT, add H₂O reaction->quench Monitor by TLC/HPLC acidify Acidification: Adjust pH to ~4 with HCl quench->acidify precipitate Precipitation: Target compound precipitates acidify->precipitate filtration Filtration & Washing: Collect solid, wash with H₂O precipitate->filtration recrystallize Recrystallization: Dissolve in hot Ethanol/H₂O filtration->recrystallize isolate Isolate Pure Product: Cool to crystallize, filter recrystallize->isolate dry Drying: Dry under vacuum isolate->dry Final Product Final Product dry->Final Product Yield & Characterize

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, where reaction progress and product purity are monitored at key stages.

  • Reaction Setup: To a solution of 3,4-dichlorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

    • Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the cation of the base, enhancing the nucleophilicity of the amine. K₂CO₃ serves to deprotonate the pyrrolidine and neutralize the HCl byproduct.

  • Nucleophilic Addition: Add pyrrolidine (1.2 eq) to the mixture.

  • Thermal Activation: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Expertise: The electron-withdrawing carboxylic acid group activates the aromatic ring, particularly the halogen at the para-position (C4), for nucleophilic attack. The higher temperature is necessary to overcome the activation energy for the formation of the intermediate Meisenheimer complex.[5]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into water.

  • Acidification & Precipitation: Acidify the aqueous solution with 2M hydrochloric acid (HCl) to a pH of approximately 4. The product will precipitate out of the solution.

    • Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus forcing its precipitation.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and residual DMSO.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound. Dry the final product under vacuum.

Analytical Characterization & Quality Control

Ensuring the identity and purity of the synthesized compound is a critical step.[6] A multi-pronged analytical approach provides a self-validating system for quality control.

Quality Control Workflow

G cluster_input Input cluster_analysis Analytical Validation cluster_output Output synthesis Synthesized Crude Product hplc Purity Assessment: HPLC (>98%) synthesis->hplc nmr Identity Confirmation: ¹H & ¹³C NMR synthesis->nmr ms Mass Verification: LC-MS (m/z) synthesis->ms ftir Functional Groups: FTIR Spectroscopy synthesis->ftir release Released Material: Structure & Purity Confirmed hplc->release nmr->release ms->release ftir->release

Caption: A logical workflow for the analytical validation of the final compound.

Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Method:

      • Prepare a sample solution at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

      • Use a C18 reversed-phase column.

      • Employ a gradient elution method with mobile phases of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Monitor the elution profile using a UV detector at a wavelength of ~254 nm.

    • Trustworthiness: Purity is calculated from the area percentage of the main peak relative to all other peaks in the chromatogram. A purity level of >98% is typically required for drug discovery applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and identity.

    • Method:

      • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Expertise: The resulting spectra should be consistent with the predicted chemical shifts, integration values, and coupling patterns for the molecule's unique protons and carbons.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method:

      • Analyze a dilute solution of the sample using an LC-MS system with electrospray ionization (ESI).

      • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • Trustworthiness: The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the compound. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its features can be reliably predicted based on its structure:

  • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns. In the aliphatic region, two multiplets or triplets are expected for the pyrrolidine ring protons around 3.3-3.5 ppm (alpha to nitrogen) and 1.9-2.1 ppm (beta to nitrogen). A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), especially in DMSO-d₆.

  • ¹³C NMR: Approximately 9-11 unique carbon signals are expected. Key signals include the carbonyl carbon (~165-170 ppm), aromatic carbons attached to nitrogen and chlorine (~140-150 ppm and ~120-130 ppm, respectively), other aromatic carbons (110-130 ppm), and two aliphatic carbons from the pyrrolidine ring (~45-55 ppm and ~25-30 ppm).

  • Mass Spectrometry: The calculated exact mass is 225.0557. Expect to find an [M+H]⁺ ion at m/z 226.0635 and an [M-H]⁻ ion at m/z 224.0478.

Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a strategic building block. Its value lies in the combination of its functional groups, which serve as handles for further chemical modification.

  • Scaffold for Lead Optimization: The pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for better exploration of protein binding pockets compared to flat aromatic rings.

  • Modulation of Physicochemical Properties: The chlorine substituent enhances lipophilicity, which can improve membrane permeability and oral bioavailability. It can also form specific halogen bonds with protein targets, potentially increasing binding affinity and potency.[2]

  • Synthetic Handle: The carboxylic acid group is a versatile functional group. It can be readily converted into amides, esters, or other functionalities, allowing for the covalent attachment of this fragment to other complex molecules or pharmacophores. This is a common strategy in fragment-based drug discovery and for creating prodrugs to improve pharmacokinetics. It is particularly useful as a precursor for compounds targeting inflammation, pain, or the central nervous system.[4]

Safety & Handling

  • Hazard Class (Inferred):

    • Skin/Eye Irritant: As a substituted benzoic acid, it is likely to cause skin and serious eye irritation.

    • Harmful if Swallowed: Many aromatic acids and amines carry this risk.

    • Target Organ Toxicity: Prolonged or repeated exposure may cause organ damage, a common concern for chlorinated organic compounds.

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Engineering Controls: Handle the solid powder and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

    • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[3]

Conclusion

This compound is a valuable and versatile intermediate for chemical and pharmaceutical research. Its synthesis via Nucleophilic Aromatic Substitution is a robust and scalable method. Proper analytical characterization using a combination of chromatographic and spectroscopic techniques is essential to ensure the quality required for drug discovery pipelines. By understanding the mechanistic principles behind its synthesis and the strategic value of its structural components, researchers can effectively leverage this building block to develop novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-chloro-4-pyrrolidinobenzoic acid, a valuable building block in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and drug development professionals, this document details a robust and efficient synthesis protocol, grounded in the principles of nucleophilic aromatic substitution. The guide offers in-depth explanations of the underlying reaction mechanism, experimental choices, and safety considerations. Furthermore, it includes detailed characterization data and visual aids to ensure clarity and reproducibility.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the pyrrolidine moiety, a common scaffold in numerous biologically active compounds, coupled with the specific halogenation pattern on the benzene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures[1]. This guide delineates a primary and reliable synthetic route to this compound, emphasizing scientific integrity, reproducibility, and safety.

The core of the presented synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds[2]. This guide will provide a detailed exposition of this reaction in the context of the target molecule's synthesis.

Strategic Approach to Synthesis

The most direct and industrially scalable approach to the synthesis of this compound is through the nucleophilic aromatic substitution of a readily available starting material, 3,4-dichlorobenzoic acid, with pyrrolidine. This strategy is predicated on the selective displacement of one of the chloro substituents by the secondary amine.

Rationale for Starting Material and Reagent Selection
  • 3,4-Dichlorobenzoic Acid: This commercially available starting material possesses two chloro substituents with differing reactivity towards nucleophilic attack. The chloro group at the C-4 position is activated by the electron-withdrawing carboxylic acid group at the C-1 position, making it more susceptible to substitution compared to the chloro group at the C-3 position.

  • Pyrrolidine: As a cyclic secondary amine, pyrrolidine is a potent nucleophile with a well-documented reactivity profile in SNAr reactions[1]. Its cyclic nature imparts conformational rigidity, which can be advantageous in subsequent molecular design.

The Synthesis Pathway: A Detailed Look

The synthesis of this compound is achieved through a one-step nucleophilic aromatic substitution reaction.

Reaction Mechanism

The reaction proceeds via a classic SNAr addition-elimination mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom at the C-4 position of 3,4-dichlorobenzoic acid. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing carboxylic acid group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion from the C-4 position.

  • Deprotonation: A base, in this case, an excess of pyrrolidine or an added inorganic base, deprotonates the newly formed ammonium salt to yield the final product.

Diagram of the Nucleophilic Aromatic Substitution Mechanism

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution and analogous reactions reported in the literature[3][4].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberPurity
3,4-Dichlorobenzoic acid191.0151-44-5≥98%
Pyrrolidine71.12123-75-1≥99%
Potassium Carbonate (K₂CO₃)138.21584-08-7≥99%
Dimethylformamide (DMF)73.0968-12-2Anhydrous
Hydrochloric Acid (HCl)36.467647-01-02 M (aq)
Ethyl Acetate88.11141-78-6Reagent Grade
Deionized Water18.027732-18-5-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorobenzoic acid (19.1 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and anhydrous dimethylformamide (100 mL).

  • Addition of Pyrrolidine: While stirring the mixture under a nitrogen atmosphere, add pyrrolidine (10.7 g, 0.15 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water.

  • Acidification: While stirring, acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in searched literature. Expected to be a sharp melting point for a pure compound.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ (ppm) ~12.5 (s, 1H, -COOH), ~7.8 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.4 (t, 4H, -N-CH₂-), ~1.9 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ (ppm) ~167 (-COOH), ~150 (Ar-C), ~131 (Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~112 (Ar-C), ~52 (-N-CH₂-), ~25 (-CH₂-CH₂-).

  • IR (KBr, cm⁻¹):

    • ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-N stretch).

Safety and Hazard Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3,4-Dichlorobenzoic Acid: May cause skin, eye, and respiratory irritation.

  • Pyrrolidine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dimethylformamide (DMF): A combustible liquid. It is a known reproductive toxin.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide has outlined a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution, this protocol offers a reliable method for producing this valuable chemical intermediate. The provided information on the reaction mechanism, experimental procedure, and safety considerations is intended to empower researchers to confidently and safely perform this synthesis.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for the comprehensive spectroscopic characterization of 3-Chloro-4-pyrrolidinobenzoic acid. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar small molecules. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure data integrity and trustworthy results.

Introduction: The Need for Rigorous Structural Verification

This compound is a substituted aromatic carboxylic acid. Molecules of this class are valuable building blocks in medicinal chemistry and materials science. The precise arrangement of the chloro, pyrrolidino, and benzoic acid functionalities dictates the molecule's physicochemical properties and its potential biological activity. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any research and development endeavor.

This guide outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a complete and validated structural assignment. We will explore not only the expected data but also the underlying principles and standard protocols for acquiring high-quality spectra.

Molecular Structure and Predicted Spectroscopic Signatures

Before acquiring experimental data, a theoretical analysis of the molecular structure (Figure 1) allows us to predict the key spectroscopic features. This predictive approach is fundamental to efficient data interpretation.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the pyrrolidine ring protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern (multiplicity) for the aromatic protons. The pyrrolidine protons will likely appear as multiplets due to their chemical environment and coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. We anticipate signals for the carboxylic acid carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the pyrrolidine ring.

  • IR Spectroscopy: The infrared spectrum will be dominated by characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, C-Cl stretching, and various C-H and C-N stretches.[1][2][3]

  • Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will yield the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can offer additional structural clues.[4][5][6]

Experimental Protocols for Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and adherence to standardized instrument operating procedures.

NMR Spectroscopy Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation to ensure a homogeneous solution free of particulate matter and paramagnetic impurities.[7]

Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). For carboxylic acids, DMSO-d₆ is often a good choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.[7]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Volume Adjustment: Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[10][11]

Protocol:

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean.[12] Run a background spectrum of the empty crystal to account for atmospheric and instrumental interferences.[13]

  • Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[12]

High-Resolution Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the intact molecular ion.[14][15][16]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrument Setup: The sample solution is introduced into the ESI source. A high voltage is applied to the liquid to generate an aerosol of charged droplets.[16]

  • Ionization: The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[15][17] ESI can produce protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of operation.[14]

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., TOF, Orbitrap) for mass-to-charge ratio (m/z) determination.

Hypothetical Spectroscopic Data and Interpretation

The following sections present illustrative, hypothetical data for this compound, based on established spectroscopic principles and data from structurally similar compounds. This data serves as a benchmark for what a researcher should expect to observe.

NMR Spectroscopic Data
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5broad s1H-COOH
~7.8d1HAr-H
~7.6dd1HAr-H
~6.9d1HAr-H
~3.4t4H-N-CH₂- (Pyrrolidine)
~2.0m4H-CH₂-CH₂- (Pyrrolidine)

Interpretation:

  • The very downfield, broad singlet around 12.5 ppm is characteristic of a carboxylic acid proton.

  • The aromatic region (~6.9-7.8 ppm) shows three distinct signals, consistent with a trisubstituted benzene ring. Their splitting patterns (doublet, doublet of doublets) would need to be analyzed to confirm the substitution pattern.

  • The two multiplets in the aliphatic region (~2.0 and ~3.4 ppm) with integrations of 4H each are indicative of the two sets of chemically different methylene groups in the pyrrolidine ring.

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~150Ar-C (C-N)
~132Ar-C (C-Cl)
~130Ar-C-H
~125Ar-C (C-COOH)
~120Ar-C-H
~115Ar-C-H
~50-N-CH₂- (Pyrrolidine)
~25-CH₂- (Pyrrolidine)

Interpretation:

  • The signal at ~167 ppm is typical for a carboxylic acid carbonyl carbon.

  • Six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring.

  • Two signals in the aliphatic region (~50 and ~25 ppm) correspond to the two unique carbon environments in the pyrrolidine ring.

IR Spectroscopic Data

Table 3: Hypothetical IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~2970, ~2870MediumC-H stretch (Aliphatic)
~1700Strong, SharpC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-WeakC=C stretch (Aromatic)
~1250StrongC-O stretch
~1220StrongC-N stretch
~800StrongC-Cl stretch

Interpretation:

  • A very broad absorption across 3300-2500 cm⁻¹ is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[18]

  • The intense, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an aromatic carboxylic acid.[1]

  • The presence of both aliphatic C-H stretches (below 3000 cm⁻¹) and aromatic C-H stretches (sometimes seen just above 3000 cm⁻¹) confirms the presence of both structural motifs.

  • Absorptions for C-N and C-Cl bonds are also expected in the fingerprint region.

Mass Spectrometry Data
  • Technique: High-Resolution ESI-MS (Negative Ion Mode)

Table 4: Hypothetical HRMS Data

m/z (measured)Ion FormulaCalculated MassAssignment
224.0484[C₁₁H₁₁³⁵ClNO₂]⁻224.0483[M-H]⁻
226.0455[C₁₁H₁₁³⁷ClNO₂]⁻226.0454[M-H]⁻ Isotope Peak

Interpretation:

  • The molecular formula is C₁₁H₁₂ClNO₂ with a monoisotopic mass of 225.0557 u.

  • In negative ion mode, the molecule is expected to lose a proton to form the [M-H]⁻ ion.

  • The base peak at m/z 224.0484 corresponds to the [M-H]⁻ ion containing the ³⁵Cl isotope.

  • The presence of a peak at m/z 226.0455 with an intensity of approximately one-third of the base peak is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope). This is a crucial piece of evidence for confirming the presence of chlorine.

  • The excellent agreement between the measured and calculated exact masses provides high confidence in the assigned elemental composition.

Data Validation and Workflow Visualization

A self-validating system of analysis requires that the data from each technique be consistent and complementary. The NMR data suggests the proton and carbon framework, the IR data confirms the presence of key functional groups predicted by that framework, and the HRMS data validates the elemental composition and molecular weight of the proposed structure.

The overall workflow for the spectroscopic characterization can be visualized as a logical progression from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Elucidation Prep Pure Sample of This compound NMR_acq NMR Acquisition (¹H, ¹³C) Prep->NMR_acq Parallel Analysis IR_acq ATR-FTIR Acquisition Prep->IR_acq Parallel Analysis MS_acq HRMS (ESI) Acquisition Prep->MS_acq Parallel Analysis NMR_data NMR Spectra: Chemical Shifts Multiplicity Integration NMR_acq->NMR_data IR_data IR Spectrum: Characteristic Frequencies IR_acq->IR_data MS_data Mass Spectrum: Exact Mass (m/z) Isotope Pattern MS_acq->MS_data Structure Proposed Structure NMR_data->Structure IR_data->Structure MS_data->Structure Validation Cross-Validation: Are all data sets consistent? Structure->Validation Final Confirmed Structure Validation->Final Yes

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The structural elucidation of this compound is reliably achieved through the combined application of NMR, IR, and MS techniques. Each method provides a unique and essential piece of the structural puzzle. By following rigorous experimental protocols and a logical interpretive framework, researchers can ensure the identity and purity of their materials, which is the bedrock of reproducible and trustworthy scientific outcomes.

References

An In-Depth Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-pyrrolidinobenzoic acid has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its unique structural combination of a pyrrolidine ring and a halogenated benzoic acid moiety presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrrolidine ring, a common motif in many biologically active compounds, offers opportunities for stereochemical complexity and diverse substitution patterns, while the chloro- and carboxylic acid-substituted benzene ring provides handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound as a key building block in drug discovery.

Compound Identification and Core Properties

This compound is a substituted aromatic carboxylic acid. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 3-Chloro-4-(pyrrolidin-1-yl)benzoic acidN/A
CAS Number 585517-09-5
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Predicted Melting Point 180-220 °CN/A
Predicted Boiling Point 396.4 ± 32.0 °C at 760 mmHgN/A
Predicted pKa 4.1 ± 0.1N/A
Predicted Solubility Soluble in DMSO and methanol; sparingly soluble in water.N/A

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a suitably activated precursor, such as 3-chloro-4-fluorobenzoic acid, with pyrrolidine. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the chloro substituent.

Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 3-Chloro-4-fluorobenzoic acid Intermediate Meisenheimer Complex (intermediate) Reactant1->Intermediate + Pyrrolidine (Nucleophilic Attack) Reactant2 Pyrrolidine Reactant2->Intermediate Product This compound Intermediate->Product Elimination of HF (Base-catalyzed)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-Chloro-4-fluorobenzoic acid

  • Pyrrolidine (2-3 equivalents)

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃))

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid in a suitable volume of DMSO.

  • Addition of Reagents: Add the non-nucleophilic base (e.g., K₂CO₃, ~2 equivalents) to the solution, followed by the dropwise addition of pyrrolidine (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with 1M HCl until a precipitate forms (pH ~2-3).

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following data is based on computational predictions and should be used as a reference for experimental verification.[2][3][4][5][6][7]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.8 ppm (d, J = 2.0 Hz, 1H): Aromatic proton ortho to the carboxylic acid group.

  • ~7.7 ppm (dd, J = 8.5, 2.0 Hz, 1H): Aromatic proton meta to the carboxylic acid group and ortho to the chloro group.

  • ~6.8 ppm (d, J = 8.5 Hz, 1H): Aromatic proton ortho to the pyrrolidine group.

  • ~3.4 ppm (t, J = 6.5 Hz, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

  • ~2.0 ppm (quint, J = 6.5 Hz, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen atom (-CH₂CH₂-).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • ~167.0 ppm: Carboxylic acid carbon (-COOH).

  • ~148.0 ppm: Aromatic carbon attached to the pyrrolidine nitrogen.

  • ~132.0 ppm: Aromatic carbon attached to the carboxylic acid group.

  • ~130.0 ppm: Aromatic carbon ortho to the carboxylic acid group.

  • ~125.0 ppm: Aromatic carbon attached to the chlorine atom.

  • ~120.0 ppm: Aromatic carbon meta to the carboxylic acid group.

  • ~115.0 ppm: Aromatic carbon ortho to the pyrrolidine group.

  • ~52.0 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

  • ~25.0 ppm: Methylene carbons of the pyrrolidine ring beta to the nitrogen atom (-CH₂CH₂-).

Predicted FT-IR Spectrum (KBr Pellet)
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~2970-2850 cm⁻¹: C-H stretches of the pyrrolidine ring.

  • ~1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1500 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1290 cm⁻¹: C-N stretch.

  • ~800-600 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225, with a characteristic M+2 peak at m/z 227 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, loss of 45 Da) and fragmentation of the pyrrolidine ring.

Reactivity and Chemical Logic

This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the pyrrolidine ring, and the chlorinated aromatic ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol. These transformations are fundamental for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.[8]

  • Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a tertiary amine and can be quaternized. The ring itself is relatively stable but can be a site for oxidation under harsh conditions.

  • Aromatic Ring: The electron-donating pyrrolidine group and the electron-withdrawing chloro and carboxylic acid groups influence the reactivity of the aromatic ring towards electrophilic aromatic substitution. However, the primary utility of this scaffold lies in the modification of the existing functional groups.

Reactivity_Diagram cluster_0 This compound cluster_1 Reaction Sites Molecule Structure of This compound Carboxyl Carboxylic Acid (Esterification, Amidation) Molecule->Carboxyl Pyrrolidine Pyrrolidine Ring (Quaternization) Molecule->Pyrrolidine Aromatic Aromatic Ring (Limited Electrophilic Substitution) Molecule->Aromatic

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Advancing Chemical Science

3-Chloro-4-pyrrolidinobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a halogenated benzene ring, a carboxylic acid group, and a pyrrolidine moiety—make it a versatile synthon for creating complex molecules with diverse biological activities. In any application, from drug formulation to reaction optimization, a thorough understanding of the compound's solubility is not merely advantageous; it is a fundamental prerequisite for success.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the core physicochemical principles governing its solubility, offers a predictive assessment across a range of common laboratory solvents, and furnishes a robust, field-proven protocol for empirical solubility determination. The insights herein are designed to empower researchers to make informed decisions, streamline experimental workflows, and accelerate the pace of discovery and development.

Physicochemical Properties

A molecule's physical and chemical properties are the primary determinants of its solubility behavior. The key characteristics of this compound are summarized below.

PropertyValueSource / Method
CAS Number 585517-09-5Chemical Supplier Data[1]
Molecular Formula C₁₁H₁₂ClNO₂Chemical Supplier Data[1]
Molecular Weight 225.67 g/mol Chemical Supplier Data[1]
Predicted pKa ~4.0Based on analogous structures[2]
Appearance Solid (predicted)Based on related benzoic acids

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. The widely cited principle of "like dissolves like" provides a foundational but simplified lens through which to view these interactions.[3] A deeper understanding requires examining the specific functional groups of the molecule.

Caption: Key molecular features governing the solubility of this compound.

  • The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic center of the molecule. It can act as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O). This allows for strong interactions with polar protic solvents like water and alcohols. For carboxylic acids with up to four carbon atoms, this hydrogen bonding capability often leads to significant water solubility.[2]

  • The Aromatic Ring and Pyrrolidine Moiety: The chlorinated benzene ring and the saturated pyrrolidine ring are predominantly nonpolar and hydrophobic. These sections of the molecule interact favorably with nonpolar organic solvents through van der Waals forces. As the size of the nonpolar portion of a carboxylic acid increases, its solubility in water rapidly decreases because the hydrophobic part disrupts the hydrogen bonding network of water.[4][5]

  • Impact of pH: As a carboxylic acid, the compound is acidic. In aqueous solutions with a pH above its pKa (~4.0), the carboxylic acid group will be deprotonated to form the corresponding carboxylate anion (3-chloro-4-pyrrolidinobenzoate). This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[4] Therefore, the compound is expected to be readily soluble in aqueous basic solutions like sodium hydroxide or sodium bicarbonate.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

Predicted Qualitative Solubility Profile

While precise quantitative data is not publicly available, a qualitative solubility profile can be reliably predicted based on the physicochemical principles discussed above and data from analogous compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid.[4][5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, ToluenePoor to InsolubleThe high polarity of the carboxylic acid group prevents dissolution in highly nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Sparingly Soluble to SolubleThese solvents offer a balance, capable of interacting with both the polar -COOH group and the nonpolar ring structures.
Polar Protic Methanol, EthanolSolubleAlcohols are effective at solvating both the polar head and the nonpolar tail through hydrogen bonding and alkyl interactions.
Aqueous WaterPoorly SolubleThe large, nonpolar aromatic and pyrrolidine portions of the molecule outweigh the hydrophilic nature of the single carboxylic acid group.[4]
Aqueous Acid 5% HClPoorly SolubleIn acidic conditions, the carboxylic acid remains protonated (neutral), and solubility is expected to be similar to that in pure water.
Aqueous Base 5% NaOH, 5% NaHCO₃SolubleDeprotonation of the carboxylic acid forms a highly polar and water-soluble carboxylate salt.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and ensures that the solution has reached true saturation.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 or 0.45 µm, compatible with solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy).

Caption: Workflow for the Shake-Flask Method of solubility determination.

Step-by-Step Methodology:

  • Preparation: To a series of vials, add a known volume or mass of the selected solvent (e.g., 5.0 mL). Add an excess amount of solid this compound to each vial. The excess solid is crucial to ensure that saturation is achieved and maintained throughout the experiment. A visual excess of solid should be present at the bottom of the vial.

    • Causality Check: Adding excess solid ensures that the dissolution process reaches equilibrium, where the rate of dissolving equals the rate of precipitation. Without this, a subsaturated solution might be mistakenly measured.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

    • Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to let undissolved solids settle. Carefully draw the supernatant into a syringe. Attach a syringe filter (chemically compatible with the solvent) and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.

    • Causality Check: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: Prepare a standard calibration curve of this compound in the chosen solvent using a validated analytical method, such as HPLC-UV. Accurately dilute the collected filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

Applications in Research and Drug Development

A comprehensive solubility profile is indispensable for the effective utilization of this compound:

  • Drug Discovery & Formulation: Poor aqueous solubility is a major hurdle in drug development. Knowing the solubility in various solvents and pH conditions is essential for developing oral, parenteral, or topical formulations. For instance, its high solubility in basic solutions suggests that formulating it as a salt could be a viable strategy to enhance bioavailability.

  • Chemical Synthesis: Solubility data guides the choice of solvent for chemical reactions to ensure all reactants are in the same phase, which can dramatically affect reaction rates and yields. It is also critical for downstream processing, such as selecting an appropriate solvent system for purification by crystallization.

  • Analytical Chemistry: Preparing stock solutions for biological screening or analytical method development requires knowledge of solvents that can readily dissolve the compound at the desired concentration.

Conclusion

The solubility of this compound is dictated by a balance between its polar carboxylic acid function and its larger, nonpolar molecular framework. It is predicted to be most soluble in polar organic solvents like methanol and ethanol, as well as in aqueous basic solutions where it forms a highly soluble carboxylate salt. Its solubility in water and nonpolar solvents is expected to be poor. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data, which is essential for advancing research and development efforts involving this valuable chemical entity.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Modern Drug Discovery

In the landscape of medicinal chemistry, the narrative of a compound is often written not by a singular moment of discovery, but by its gradual emergence as a critical tool in the synthesis of bioactive molecules. 3-Chloro-4-pyrrolidinobenzoic acid, a seemingly unassuming substituted benzoic acid, falls into this category. While its formal "discovery" lacks a storied history, its significance is firmly cemented in its role as a versatile building block, particularly in the development of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the architecture of contemporary drug candidates, offering a testament to the profound impact of well-designed molecular scaffolds.

I. Physicochemical Properties and Structural Data

This compound is a halogenated aromatic carboxylic acid featuring a pyrrolidine moiety. This unique combination of a reactive carboxylic acid handle, a bulky and conformationally restricted pyrrolidinyl group, and a strategically placed chlorine atom imparts specific steric and electronic properties that are highly desirable in medicinal chemistry.

PropertyValueSource
CAS Number 585517-09-5[1][2][3]
Molecular Formula C₁₁H₁₂ClNO₂[4]
Molecular Weight 225.67 g/mol [4]
Boiling Point 396.4 °C at 760 mmHg[4]
Density 1.339 g/cm³[4]
Flash Point 193.5 °C[4]

II. Synthesis of this compound: A Key Synthetic Transformation

The most direct and commonly cited method for the preparation of this compound is through nucleophilic aromatic substitution (SNA_r_) on a readily available starting material, 3-chloro-4-fluorobenzoic acid. The fluorine atom at the 4-position is activated towards displacement by the electron-withdrawing carboxylic acid and the chlorine atom, facilitating the reaction with pyrrolidine.

Experimental Protocol: Nucleophilic Aromatic Substitution

Reaction:

G reactant1 3-Chloro-4-fluorobenzoic acid product This compound reactant1->product + Pyrrolidine (Nucleophilic Aromatic Substitution) reactant2 Pyrrolidine

A plausible synthetic route for this compound.

Materials:

  • 3-Chloro-4-fluorobenzoic acid

  • Pyrrolidine

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 3-chloro-4-fluorobenzoic acid in a suitable polar aprotic solvent, add a non-nucleophilic base and pyrrolidine. The reaction is typically carried out at an elevated temperature to drive the substitution.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

  • Acidification and Extraction: The aqueous layer is acidified with hydrochloric acid to precipitate the carboxylic acid product. The product is then extracted into an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the charge separation in the Meisenheimer intermediate of the SNA_r_ reaction, thereby increasing the reaction rate.

  • Base: A non-nucleophilic base is used to neutralize the hydrofluoric acid (HF) formed during the reaction without competing with pyrrolidine as a nucleophile.

  • Temperature: Elevated temperatures provide the necessary activation energy for the nucleophilic attack and the subsequent departure of the fluoride leaving group.

III. The Role of this compound in Drug Discovery

The true value of this compound lies in its application as a molecular scaffold in the synthesis of complex, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[11][12] Several potent and selective Aurora kinase inhibitors utilize a scaffold derived from this compound.[4][11]

The general synthetic strategy involves the coupling of the carboxylic acid group of this compound with a substituted amine, often a key fragment of the final inhibitor that interacts with the kinase's active site.

G cluster_0 Scaffold Synthesis cluster_1 Amine Fragment cluster_2 Coupling Reaction cluster_3 Kinase Inhibitor Precursor This compound This compound Coupling Peptide Coupling This compound->Coupling Amine R-NH2 Amine->Coupling Inhibitor 3-Chloro-4-pyrrolidinobenzamide Derivative Coupling->Inhibitor

General synthetic workflow for incorporating the scaffold.

Structure-Activity Relationship (SAR) Insights:

The 3-chloro-4-pyrrolidinobenzamide moiety often serves as a crucial pharmacophore, contributing significantly to the binding affinity and selectivity of the final inhibitor.

  • Pyrrolidine Ring: The pyrrolidine ring typically occupies a hydrophobic pocket within the kinase active site. Its conformationally restricted nature can help to favorably position other parts of the inhibitor for optimal interactions.

  • Chlorine Atom: The chlorine atom can engage in halogen bonding or other non-covalent interactions with the protein, enhancing binding affinity. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring.

  • Amide Linkage: The amide bond formed from the carboxylic acid is a common and stable linker in drug molecules. The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the kinase's hinge region.

Derivatives of this scaffold have shown potent inhibitory activity against Aurora A kinase, leading to the reduction of oncoproteins like cMYC and MYCN, which are implicated in the progression of various cancers.[4] The substitution pattern on the pyrrolidine and the nature of the coupled amine are critical for fine-tuning the potency and selectivity of these inhibitors.[13]

IV. Future Perspectives and Conclusion

This compound exemplifies the importance of strategic molecular design in modern drug discovery. While it may not have a dramatic discovery narrative, its utility as a versatile and effective building block is undeniable. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and improved therapeutics, particularly in the realm of oncology and kinase inhibition. As our understanding of disease pathways deepens, the demand for such well-crafted molecular architects will only continue to grow, solidifying the legacy of this compound in the annals of medicinal chemistry.

References

An In-Depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-pyrrolidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Research and Development Framework for Novel Therapeutic Agents

Abstract

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The 3-chloro-4-pyrrolidinobenzoic acid scaffold represents a promising, yet underexplored, platform for the development of new anticancer and antimicrobial agents. This technical guide outlines a comprehensive research and development framework for the synthesis, characterization, and biological evaluation of novel derivatives of this core structure. Drawing upon established principles of medicinal chemistry and leveraging the known bioactivities of structurally related compounds, such as 4-amino-3-chlorobenzoic acid and various pyrrolidine-containing pharmaceuticals, we propose a systematic approach to unlocking the therapeutic potential of this compound class. This document provides detailed synthetic strategies, robust protocols for in vitro and in vivo screening, and a discussion of potential mechanisms of action, serving as an in-depth resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound Derivatives

The 3-chloro-4-aminobenzoic acid core is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating notable biological activities. A key example is the investigation of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in numerous biologically active compounds, contributing to their physicochemical properties and target engagement.[3][4]

The strategic combination of these two moieties into the this compound scaffold offers several compelling avenues for drug design:

  • Modulation of Physicochemical Properties: The pyrrolidine group can enhance solubility and introduce a three-dimensional character, potentially improving pharmacokinetic profiles compared to simpler amino-substituted analogues.

  • Bioisosteric Replacement: The pyrrolidine ring can be considered a bioisostere of other functional groups, allowing for the fine-tuning of electronic and steric properties to optimize target binding.

  • Exploration of Novel Chemical Space: The derivatization of the carboxylic acid and the pyrrolidine ring allows for the creation of a diverse chemical library with the potential for novel biological activities.

This guide will focus on two primary therapeutic areas for the investigation of these novel derivatives: oncology and infectious diseases.

Proposed Synthesis of Novel this compound Derivatives

The synthesis of a library of this compound derivatives can be achieved through a straightforward and modular synthetic route. The general strategy involves the nucleophilic aromatic substitution of a suitable di-halogenated benzoic acid precursor with pyrrolidine, followed by derivatization of the carboxylic acid moiety.

Synthesis of the Core Scaffold: 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid

A plausible synthetic route to the core scaffold is outlined below:

Synthesis_Scaffold start 3,4-Dichlorobenzoic Acid intermediate 3-Chloro-4-(pyrrolidin-1-yl)benzoic Acid start->intermediate Pyrrolidine, K2CO3, DMSO, Heat

Caption: Synthetic route to the core scaffold.

Library Synthesis: Derivatization of the Carboxylic Acid

The carboxylic acid of the core scaffold can be readily converted into a variety of functional groups, such as esters, amides, and hydrazides, to explore the structure-activity relationship (SAR). A general scheme for the synthesis of an amide library is presented below.

Synthesis_Library scaffold 3-Chloro-4-(pyrrolidin-1-yl)benzoic Acid activated Acyl Chloride Intermediate scaffold->activated SOCl2 or Oxalyl Chloride product Amide Derivatives activated->product amine R-NH2 (Amine Library) amine->product

Caption: General scheme for amide library synthesis.

Evaluation of Potential Anticancer Activity

Based on the activity of related 4-amino-3-chlorobenzoic acid derivatives as EGFR inhibitors, a primary focus of this research program will be the evaluation of the anticancer potential of the synthesized compounds.[1][2]

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity will be performed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Lead-001 5.2 ± 0.48.1 ± 0.76.5 ± 0.5
Lead-002 3.8 ± 0.36.5 ± 0.64.9 ± 0.4
Doxorubicin 0.5 ± 0.050.8 ± 0.070.6 ± 0.05
Mechanism of Action: Kinase Inhibition Assays

Given the precedent for EGFR inhibition by related scaffolds, promising compounds will be screened against a panel of protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibition of Apoptosis Transcription->Proliferation EGF EGF EGF->EGFR Compound 3-Chloro-4-pyrrolidinobenzoic Acid Derivative Compound->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Evaluation of Potential Antimicrobial Activity

The presence of the pyrrolidine moiety and the overall lipophilicity of the proposed derivatives suggest potential for antimicrobial activity.[3][5]

In Vitro Antimicrobial Susceptibility Testing

The synthesized compounds will be tested against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Strain Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Lead-003 83216
Lead-004 4168
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

In Vivo Efficacy Studies

Compounds demonstrating potent in vitro activity and favorable preliminary safety profiles will be advanced to in vivo efficacy studies.

Xenograft Models for Anticancer Activity

The in vivo anticancer efficacy of lead compounds will be evaluated in immunodeficient mice bearing human tumor xenografts.[6]

Experimental Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is tumor growth inhibition.

Xenograft_Workflow start Implant Human Cancer Cells growth Tumor Growth start->growth randomize Randomize Mice growth->randomize treat Administer Compound randomize->treat measure Measure Tumor Volume & Body Weight treat->measure end Evaluate Efficacy measure->end

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The research and development framework outlined in this guide provides a systematic and comprehensive approach to the synthesis, characterization, and biological evaluation of derivatives of this core structure. Through a focused investigation of their potential anticancer and antimicrobial activities, coupled with a thorough evaluation of their mechanisms of action, it is anticipated that lead compounds with significant therapeutic potential can be identified and advanced towards preclinical development. Future work will focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate.

References

The Strategic deployment of 3-Chloro-4-pyrrolidinobenzoic Acid in Modern Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-chloro-4-pyrrolidinobenzoic acid scaffold has solidified its position as one such "privileged structure."[1] Its inherent stereochemistry, conformational rigidity, and versatile functional handles make it an invaluable building block for creating complex molecules with tailored biological activities.[1] The strategic placement of the chloro, pyrrolidinyl, and carboxylic acid moieties provides a unique combination of electronic and steric properties, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed protocols to effectively leverage this powerful synthetic tool.

Core Synthesis: Accessing the Building Block

The most direct and industrially scalable route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the carboxylic acid and the chloro substituent to activate the aromatic ring towards nucleophilic attack by pyrrolidine. The fluoro group at the 4-position of the starting material, 3-chloro-4-fluorobenzoic acid, serves as an excellent leaving group.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on an electron-deficient aromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.

Diagram: Synthesis of this compound via SNAr

G start 3-Chloro-4-fluorobenzoic Acid reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction pyrrolidine Pyrrolidine (Nucleophile) pyrrolidine->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->reaction heat Heat (e.g., 80-120 °C) heat->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of the target building block.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated aryl fluorides.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
3-Chloro-4-fluorobenzoic acid403-17-8174.5510.01.0
Pyrrolidine123-75-171.1215.01.5
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
Dimethyl Sulfoxide (DMSO)67-68-578.13--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-fluorobenzoic acid (1.75 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

  • Slowly add pyrrolidine (1.25 mL, 15.0 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous mixture to pH 3-4 with 2M hydrochloric acid. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: White to off-white solid

  • Purity (by HPLC): >98%

Strategic Derivatization: Unleashing the Synthetic Potential

The true power of this compound lies in its capacity for diverse chemical modifications. The carboxylic acid and the chloro-substituent on the aromatic ring serve as key handles for introducing molecular complexity through well-established and robust synthetic methodologies.

Amide Coupling and Esterification of the Carboxylic Acid

The carboxylic acid moiety is readily converted to amides or esters using standard coupling reagents (e.g., HATU, HOBt/EDC) or acid-catalyzed esterification, respectively. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 3-position, while less reactive than a bromo or iodo group, can effectively participate in palladium-catalyzed cross-coupling reactions, particularly with the advent of advanced ligand systems.[2] This opens up avenues for C-C and C-N bond formation, dramatically expanding the accessible chemical space.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2] For a substrate like an ester of this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position, a common strategy in the synthesis of kinase inhibitors.[3][4]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for the efficient oxidative addition of the palladium to the relatively inert C-Cl bond.[3]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the transmetalation step.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.[3]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord PdAmido Ar-Pd(II)(NR'R'')L₂ AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Mechanism of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester.[6] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many classes of pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Buchwald-Hartwig amination, a palladium catalyst with an appropriate ligand is essential. For Suzuki couplings of aryl chlorides, ligands like SPhos or XPhos are often effective.[7]

  • Base: A base such as potassium carbonate, cesium carbonate, or potassium phosphate is required to activate the boronic acid for transmetalation.[6][8]

  • Solvent System: Often, a mixture of an organic solvent (e.g., dioxane, toluene) and water is used to dissolve both the organic and inorganic reagents.[8]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetalation Transmetalation (Base) PdII->Transmetalation PdArR Ar-Pd(II)(R')L₂ Transmetalation->PdArR RedElim Reductive Elimination PdArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation

Caption: Mechanism of the Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold and its close analogs are featured in a number of biologically active compounds, highlighting their importance in drug discovery.

VLA-4 Antagonists for Inflammatory Diseases

Derivatives of 3-chloro-4-aminobenzoic acid, which can be accessed from the title compound, have been investigated as potent antagonists of Very Late Antigen-4 (VLA-4). One such example is 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid, which has demonstrated efficacy in preclinical models of asthma.[9] In this molecule, the substituted phenylurea moiety, which confers the biological activity, is attached to a core that can be conceptually derived from a 3-chloro-4-aminobenzoic acid backbone.

Intermediates for Kinase Inhibitors

The scaffold is a key component in the synthesis of various kinase inhibitors. For instance, it serves as a crucial intermediate in some synthetic routes to Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma. The pyrrolidine moiety often provides a key interaction with the hinge region of the kinase, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Conclusion: A Versatile and Enduring Building Block

This compound represents a strategically designed and highly versatile building block for organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse and complex molecular architectures. The demonstrated utility of this scaffold in the synthesis of potent, biologically active molecules, particularly in the realm of kinase inhibitors and anti-inflammatory agents, underscores its enduring value to the medicinal chemistry community. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this privileged scaffold in their own drug discovery endeavors.

References

An In-Depth Technical Guide to the Purity and Quality Specifications of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-pyrrolidinobenzoic acid is a key chemical intermediate whose purity and quality are paramount to the success of downstream applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive framework for defining and verifying the quality of this compound. It delves into its essential physicochemical properties, outlines critical quality specifications, and offers detailed analytical methodologies for their assessment. By integrating principles from international regulatory guidelines, this document serves as a practical resource for ensuring the integrity and consistency of this compound in research and manufacturing environments.

Introduction

This compound (CAS No. 85517-09-5) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis. Its structural features make it a valuable precursor in the development of various pharmaceutical agents. As with any material intended for pharmaceutical use, the quality of this intermediate directly impacts the efficacy, safety, and stability of the final drug product.[1][2] Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, or regulatory hurdles.[2][3][4]

This technical guide establishes a robust system for the quality control of this compound. It moves beyond a simple listing of specifications to explain the rationale behind the tests, the nature of potential impurities, and the validation of the analytical methods used, thereby providing a holistic approach to quality assurance.

Physicochemical Profile

A thorough understanding of the compound's fundamental properties is the foundation of effective quality control.

PropertyValueSource
Chemical Name 3-Chloro-4-(pyrrolidin-1-yl)benzoic acidIUPAC Nomenclature
CAS Number 85517-09-5Chemical Abstracts Service
Molecular Formula C₁₁H₁₂ClNO₂N/A
Molecular Weight 225.67 g/mol N/A
Appearance Off-white to light yellow crystalline powderGeneral Supplier Data
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.General Supplier Data
Melting Point Typically in the range of 220-230 °C (decomposes)General Supplier Data

Critical Quality Attributes and Specifications

The following table outlines the key analytical tests and their corresponding acceptance criteria for the release of this compound. These specifications are designed to ensure the identity, strength, quality, and purity of the material.

ParameterMethodSpecificationRationale
Identification FTIR SpectroscopyThe infrared absorption spectrum of the sample corresponds to that of a qualified reference standard.Confirms the molecular structure and identity of the compound.
Assay (Purity) HPLC (UV Detection)≥ 98.0% (on an anhydrous basis)Quantifies the amount of the desired compound, ensuring its potency.
Related Substances HPLC (UV Detection)Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5%Controls the levels of process-related and degradation impurities to ensure safety.[5]
Water Content Karl Fischer Titration≤ 0.5% w/wWater can affect the stability and reactivity of the material in subsequent synthetic steps.[6]
Residue on Ignition USP <281> / Ph. Eur. 2.4.14≤ 0.2%Measures the amount of inorganic impurities (e.g., salts, catalysts) that do not volatilize upon ignition.[6]
Heavy Metals USP <231> / Colorimetric≤ 20 ppmControls for elemental impurities that may originate from manufacturing equipment or reagents.
Residual Solvents GC-HS (Headspace)As per ICH Q3C GuidelinesLimits solvents used during synthesis and purification to safe levels based on their toxicity.[7][8][9]

Impurity Profiling: Understanding the Undesired

Impurities in a pharmaceutical intermediate are defined as any component that is not the desired chemical entity.[3][4] A comprehensive understanding of their origin is crucial for effective control.

  • Organic Impurities: These are the most common and can arise from various sources.[3][4]

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Formed from side reactions during the manufacturing process.

    • Intermediates: Precursors that were not fully converted to the final product.[5]

    • Degradation Products: Resulting from the decomposition of the substance during storage or manufacturing.[5]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, and inorganic salts.[3][8]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[4] Their control is guided by the International Council for Harmonisation (ICH) Q3C guidelines, which classify solvents based on their toxicity.[7][8][9]

The ICH Q3A guideline provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.[3][7][8] For most drug substances, an impurity present at a level of 0.1% or higher should be identified.[3]

Analytical Methodologies: The Protocols for Proof

The trustworthiness of quality control data hinges on the use of robust and validated analytical methods.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity and impurity testing.[1][2][6]

Overall Quality Control Workflow

The following diagram illustrates the logical flow for testing an incoming batch of this compound.

QC_Workflow cluster_receipt Batch Receipt & Initial Checks cluster_testing Analytical Testing cluster_disposition Final Disposition Receipt Receive Raw Material Sampling Representative Sampling Receipt->Sampling Appearance Appearance Check (Visual Inspection) Sampling->Appearance ID Identification (FTIR) Appearance->ID Purity Assay & Impurities (HPLC) Appearance->Purity Water Water Content (Karl Fischer) Appearance->Water Inorganic Residue on Ignition Appearance->Inorganic Solvents Residual Solvents (GC-HS) Appearance->Solvents Review Data Review & CoA Generation ID->Review Purity->Review Water->Review Inorganic->Review Solvents->Review Decision Release or Reject? Review->Decision Release Released Decision->Release Pass Reject Rejected Decision->Reject Fail

Caption: Quality Control Workflow for this compound.

Protocol: Assay and Related Substances by HPLC

This method is central to determining the purity of the compound and quantifying its organic impurities.

1. Chromatographic System:

  • Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% Phosphoric Acid in Water) and an organic solvent (e.g., Acetonitrile). The acidic buffer is used to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of the compound (e.g., 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. System Suitability:

  • Before sample analysis, perform replicate injections of a standard solution.

  • Tailing Factor: Must be ≤ 2.0 for the main peak.

  • Relative Standard Deviation (RSD): Must be ≤ 2.0% for the peak area of replicate injections.

  • Causality: These checks ensure the chromatographic system is performing with adequate precision and peak shape for reliable quantification.

3. Standard Preparation:

  • Accurately weigh a known amount of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

4. Sample Preparation:

  • Prepare the sample solution in the same manner and at the same concentration as the standard solution.

5. Procedure:

  • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

  • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Impurity (%): (Area_Impurity / Area_Total) * 100 (assuming response factors are similar). For greater accuracy, a reference standard for the specific impurity should be used.[8]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing MobilePhase Prepare Mobile Phase SST System Suitability Test (SST) (Replicate Injections of Standard) MobilePhase->SST Standard Prepare Reference Standard Standard->SST Sample Prepare Sample Solution Inject Inject Blank, Standard, Sample Sample->Inject SST_Check SST Pass? SST->SST_Check SST_Check->MobilePhase No, troubleshoot system SST_Check->Inject Yes Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Assay & Impurity % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for HPLC purity and impurity analysis.

Storage and Handling

To maintain the integrity of this compound, proper storage is essential. The material should be stored in a well-closed container, protected from light, and kept in a cool, dry place (e.g., 2-8°C for long-term storage).[10] Improper storage can lead to degradation, affecting the purity profile of the substance.

Conclusion

The quality control of this compound is a multi-faceted process that relies on a deep understanding of its chemical properties, potential impurities, and the application of robust, validated analytical methods. By adhering to the specifications and protocols outlined in this guide, researchers and developers can ensure the material's suitability for its intended use, thereby safeguarding the quality and consistency of the final pharmaceutical products. This rigorous approach to quality is not merely a procedural requirement but a fundamental pillar of scientific integrity and patient safety.

References

A Researcher's Comprehensive Guide to Sourcing and Utilizing 3-Chloro-4-pyrrolidinobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Key Intermediates

In the landscape of modern drug discovery and development, the efficient and strategic procurement of high-purity chemical intermediates is a cornerstone of success. These molecular building blocks are the foundation upon which novel therapeutics are constructed. 3-Chloro-4-pyrrolidinobenzoic acid, a substituted aromatic carboxylic acid, represents one such critical intermediate. Its unique structural features make it a valuable precursor in the synthesis of a variety of complex molecules with potential therapeutic applications. This guide provides an in-depth technical overview of the suppliers, purchasing options, and critical quality considerations for researchers and drug development professionals working with this versatile compound. The introduction of chlorine atoms into organic molecules has become a powerful strategy for modulating the biological profiles of lead compounds.[1][2]

Section 1: Understanding this compound: A Profile

This compound (CAS No. 585517-09-5) is a fine chemical intermediate characterized by a benzoic acid core substituted with a chlorine atom and a pyrrolidine ring. This specific arrangement of functional groups imparts distinct reactivity and physicochemical properties, making it a sought-after component in medicinal chemistry.

Molecular Structure:

Caption: Molecular Structure of this compound.

The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[3] The chloro- and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures.

Section 2: Key Applications in Drug Discovery and Development

While specific proprietary applications are often closely guarded, the structural motifs present in this compound suggest its utility as a key intermediate in the synthesis of targeted therapies, particularly in oncology. The pyrrolidine ring is a feature of some kinase inhibitors, and the overall structure could serve as a foundational element for molecules designed to interact with specific biological targets.[4]

For instance, substituted pyrrolidines are integral to the development of inhibitors for signaling pathways implicated in cancer cell proliferation. The general structure of this compound makes it a plausible precursor for the synthesis of inhibitors of kinases such as ERK.[4] Furthermore, chloro-containing compounds have a significant presence in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[1]

Section 3: Sourcing this compound: A Comparative Supplier Landscape

A critical step for any research or development program is the reliable sourcing of starting materials. For this compound, a number of suppliers, primarily located in China, offer this compound in various purities and quantities.

SupplierPurityAvailable QuantitiesLocation
Shanghai Aladdin Biochemical Technology Co., LTD≥98%250mg, 1g, etc.China
Shanghai Jizhi Biochemical Technology Co., Ltd98.0%250mg, 1gChina
Dayang Chem (Hangzhou) Co., Ltd.98.0%100g, 1kg, 100kg, 1000kgChina
Shanghai Nianxing Industrial Co., Ltd97.0%InquireChina
Shanghai Amole Biotechnology Co., Ltd97.0%250mg, 1g, 5gChina

Note: This table is based on publicly available information and is not an exhaustive list. Researchers should conduct their own due diligence before making a purchase.[5]

Section 4: The Criticality of Purity and Quality Control

For researchers in drug development, the purity of chemical intermediates is non-negotiable. Impurities present in starting materials can lead to unforeseen side reactions, the generation of difficult-to-remove byproducts, and ultimately, compromise the integrity and safety of the final active pharmaceutical ingredient (API).

Key Quality Control Parameters to Scrutinize:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of ≥98% is recommended.

  • Identity Confirmation: Verified through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.

  • Water Content: Determined by Karl Fischer titration.

  • Heavy Metal Content: Important for intermediates intended for use in later-stage development and manufacturing.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is a formal document provided by the supplier that details the quality control testing performed on a specific batch of the chemical. Researchers should always request and carefully review the CoA before using a new batch of any intermediate.

Example of Key Sections in a Certificate of Analysis:

ParameterSpecificationResultMethod
AppearanceWhite to off-white powderConformsVisual
Purity (HPLC)≥98.0%98.7%HPLC
¹H NMRConforms to structureConformsNMR
Mass SpectrumConforms to structureConformsMS
Loss on Drying≤0.5%0.2%Gravimetric
Residue on Ignition≤0.1%0.05%Gravimetric

This is a representative example and actual CoAs will vary by supplier and batch.

Analytical Methods for Purity Determination:

Several analytical techniques are employed to assess the purity of benzoic acid derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for quantitative analysis.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for separation and identification of volatile impurities.[9]

Section 5: A Strategic Procurement Workflow for Researchers

The process of acquiring specialized chemical intermediates requires a systematic approach to ensure quality, timeliness, and cost-effectiveness.

G start Define Research Needs (Quantity, Purity) supplier_id Identify Potential Suppliers start->supplier_id supplier_eval Evaluate Suppliers (Reputation, Lead Time, Cost) supplier_id->supplier_eval quote_request Request Quotations & CoAs supplier_eval->quote_request quote_review Review Quotes & CoA Specifications quote_request->quote_review selection Select Supplier & Place Order quote_review->selection receipt Receive & Log Material selection->receipt qc_verify Internal QC Verification (Optional but Recommended) receipt->qc_verify release Release for Research Use qc_verify->release end Document & Archive release->end

Caption: A streamlined workflow for the procurement of chemical intermediates.

Section 6: Synthesis of this compound: A Conceptual Overview

While specific, detailed synthesis protocols for this compound are often proprietary, a general understanding of its synthesis can be inferred from established organic chemistry principles and related literature. A plausible synthetic route would likely involve the reaction of a suitably substituted chlorofluorobenzoic acid derivative with pyrrolidine.

A Potential Synthetic Pathway:

A common approach to forming similar structures involves the nucleophilic aromatic substitution of an activated aryl halide with an amine. In this case, a likely starting material would be 3-chloro-4-fluorobenzoic acid. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by an electron-withdrawing group like a carboxylic acid.

The reaction would proceed by reacting 3-chloro-4-fluorobenzoic acid with pyrrolidine, likely in the presence of a base and a suitable solvent at elevated temperatures.

Experimental Protocol (Conceptual):

  • Reaction Setup: To a solution of 3-chloro-4-fluorobenzoic acid in a high-boiling polar aprotic solvent (e.g., DMSO or DMF), add an excess of pyrrolidine and a suitable base (e.g., K₂CO₃ or Et₃N).

  • Heating: Heat the reaction mixture to a temperature sufficient to promote the nucleophilic aromatic substitution, typically in the range of 100-150 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and quench with water. Acidify the aqueous solution to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system to afford this compound of high purity.

Note: This is a conceptual protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of the supplier landscape, stringent quality assessment, and a strategic procurement process are paramount to ensuring the success and reproducibility of their research endeavors. By carefully considering the factors outlined in this guide, scientists can confidently source and utilize this important building block in their quest for the next generation of medicines.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Potential and Prudence

3-Chloro-4-pyrrolidinobenzoic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrrolidine ring and a carboxylic acid moiety on a chlorinated benzene core, makes it a valuable intermediate for synthesizing novel bioactive compounds.[1] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, drawing upon established principles of chemical safety and data from structurally analogous compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Section 1: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, analogous compounds such as 3-chlorobenzoic acid are classified with the following hazards[2][3]:

  • Skin Irritation: May cause skin irritation upon direct contact.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

It is crucial to handle this compound as if it possesses these potential hazards until comprehensive toxicological data becomes available.

Physicochemical Properties and Their Implications for Safety

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the known and estimated properties of this compound.

PropertyValueImplication for Safe Handling
Molecular Formula C₁₁H₁₂ClNO₂Indicates the presence of chlorine, which can contribute to reactivity and potential hazards.
Molecular Weight 225.67 g/mol [5]A solid at room temperature, likely a powder, necessitating control of dust.
Boiling Point 396.4°C at 760 mmHg[5]Low volatility under standard laboratory conditions, reducing inhalation risk of vapors.
Flash Point 193.5°C[5]High flash point suggests a low fire hazard under normal conditions.
Density 1.339 g/cm³[5]Standard density for an organic solid.
Storage Room temperature, dry[1]Should be stored away from moisture and incompatible materials.

Section 2: Prudent Practices for Safe Handling and Storage

A proactive approach to safety is essential when working with any chemical. The following guidelines are based on best practices in a laboratory setting and are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of solid this compound that could generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a higher risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2]

    • Lab Coat: A buttoned lab coat should be worn at all times to protect skin and clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Hygiene Practices: Preventing Unseen Contamination
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[4]

  • Contaminated clothing should be removed and washed before reuse.[2]

Storage and Incompatibility
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from strong oxidizing agents, strong bases, and combustible materials, as these are common incompatibilities for similar benzoic acid derivatives.[6][7]

Section 3: Emergency Procedures: A Blueprint for Rapid Response

Preparedness is key to effectively managing any laboratory incident. The following procedures outline the immediate actions to be taken in the event of an emergency.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

  • In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as described in Section 2.2.[2]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[6]

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.[6]

Section 4: Experimental Workflow: A Practical Application of Safety

To illustrate the integration of these safety guidelines into practice, a standard operating procedure for preparing a stock solution of this compound is provided below.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation and PPE: Before starting, ensure the chemical fume hood is operational. Don all required PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Weighing the Compound:

    • Place a weigh boat on a calibrated analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed solid to an appropriate-sized, labeled volumetric flask.

    • Add a portion of anhydrous DMSO to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.

    • Once dissolved, add DMSO to the calibration mark.

  • Storage: Cap the flask tightly and store it at the appropriate temperature (typically -20°C for long-term storage), protected from light.

  • Waste Disposal: Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.

  • Cleanup: Wipe down the work area in the fume hood. Wash hands thoroughly.

Section 5: Visualizing Safety Workflows

To further enhance the understanding of the safety protocols, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Lab Coat, Goggles, Gloves) Verify Verify Fume Hood Functionality Prep->Verify Weigh Weigh Compound in Fume Hood Verify->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Dispose Dispose of Waste in Labeled Containers Dissolve->Dispose Clean Clean Work Area Dispose->Clean RemovePPE Remove PPE Properly Clean->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A flowchart illustrating the standard operating procedure for the safe handling of this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Assess Assess Exposure Type Exposure->Assess Skin Skin Contact: Wash with Soap & Water Assess->Skin Skin Eye Eye Contact: Flush with Water for 15 min Assess->Eye Eye Inhalation Inhalation: Move to Fresh Air Assess->Inhalation Inhalation SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Caption: A decision-making flowchart for emergency response to accidental exposure to this compound.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound is a cornerstone of scientific advancement. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently explore the synthetic potential of this molecule while ensuring a safe and healthy laboratory environment. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety training and a commitment to a proactive safety culture.

References

Methodological & Application

Synthesis of Novel Derivatives from 3-Chloro-4-pyrrolidinobenzoic Acid: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Chloro-4-pyrrolidinobenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic selection of versatile molecular scaffolds. This compound has emerged as a privileged starting material, offering a unique combination of structural features amenable to diverse chemical modifications. The presence of a carboxylic acid, a pyrrolidine ring, and a chlorinated aromatic core provides three distinct points for derivatization, enabling the exploration of a vast chemical space. This guide provides a detailed exploration of the synthetic pathways to generate novel derivatives from this valuable building block, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower the scientific community in its quest for next-generation therapeutics.

The pyrrolidine motif is a common feature in a multitude of biologically active natural products and synthetic drugs, contributing to favorable pharmacokinetic properties and target engagement.[1] The chloro-substituent on the phenyl ring can serve as a handle for cross-coupling reactions and can also influence the electronic properties and metabolic stability of the final compounds.[2][3] The carboxylic acid is a versatile functional group that can be readily converted into a wide range of derivatives, including amides and esters, which are prevalent in drug molecules.[4] This unique combination of features makes this compound an attractive starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and inflammation.[5][6]

This technical guide will detail robust and reproducible protocols for the synthesis of amide and ester derivatives, as well as for the functionalization of the chloro-substituent via Suzuki coupling reactions. Each section will not only provide step-by-step instructions but also delve into the underlying chemical principles, offering insights into the selection of reagents and reaction conditions to achieve optimal outcomes.

I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery.[7] The conversion of the carboxylic acid of this compound to an amide allows for the introduction of a diverse array of substituents, profoundly impacting the biological activity and physicochemical properties of the resulting molecules. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and specific applications.

Common Amide Coupling Methodologies

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction scale, and the need to minimize side reactions like racemization. Below is a summary of commonly used coupling reagents and their typical reaction conditions.

Coupling ReagentActivating AgentAdditive (Optional)BaseTypical SolventTemperature (°C)
EDC/HOBt EDCHOBtDIPEA, Et3NDMF, DCM0 to RT
HATU HATU-DIPEA, Et3NDMF, NMP0 to RT
PyBOP PyBOP-DIPEA, Et3NDMF, DCM0 to RT
T3P T3P-Pyridine, Et3NEtOAc, THFRT to 50
SOCl2/Amine SOCl2-PyridineToluene, DCM0 to RT

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, T3P: Propylphosphonic anhydride, DIPEA: N,N-Diisopropylethylamine, Et3N: Triethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, NMP: N-Methyl-2-pyrrolidone, EtOAc: Ethyl acetate, THF: Tetrahydrofuran.

Protocol 1: General Procedure for Amide Synthesis using HATU

This protocol describes a general and highly efficient method for the synthesis of amides from this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine of choice (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified amide by NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • HATU is chosen for its high efficiency and low propensity for racemization, making it suitable for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.[8]

  • DIPEA , a non-nucleophilic base, is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.[8]

  • DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and salts, making it ideal for this type of coupling reaction.

  • The aqueous workup with sodium bicarbonate is to remove any unreacted carboxylic acid and acidic byproducts.

Amide_Synthesis_Workflow A This compound + Amine B Add HATU and DIPEA in DMF at 0°C A->B C Stir at RT (2-16 h) B->C D Aqueous Workup (Water, EtOAc, NaHCO3, Brine) C->D E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for the HATU-mediated synthesis of amides.

II. Esterification: Expanding the Chemical Diversity

Esterification of the carboxylic acid group provides another avenue for creating a diverse library of derivatives. The Fischer esterification, a classic acid-catalyzed reaction, is a straightforward and cost-effective method for the synthesis of simple alkyl esters.

Protocol 2: Fischer Esterification for Methyl Ester Synthesis

This protocol details the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude methyl ester can be used in the next step without further purification or purified by column chromatography if necessary.

Expert Insights:

  • The use of a large excess of the alcohol (methanol in this case) drives the equilibrium towards the formation of the ester, as described by Le Chatelier's principle.[9]

  • Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ H+ R-C(OH)2(O+HR') R-C(OH)2(O+HR') R-C(OH)2+->R-C(OH)2(O+HR') R'OH R-C(OH)(OH2+)(OR') R-C(OH)(OH2+)(OR') R-C(OH)2(O+HR')->R-C(OH)(OH2+)(OR') R-C(=O+R')OH R-C(=O+R')OH R-C(OH)(OH2+)(OR')->R-C(=O+R')OH -H2O R-COOR' R-COOR' R-C(=O+R')OH->R-COOR' -H+

Caption: Simplified mechanism of Fischer Esterification.

III. Suzuki Coupling: C-C Bond Formation at the Chloro-Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10] The chloro-substituent on the aromatic ring of this compound derivatives (such as the methyl ester) can serve as an electrophilic partner in this palladium-catalyzed reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Protocol 3: Suzuki Coupling of Methyl 3-Chloro-4-pyrrolidinobenzoate

This protocol provides a general procedure for the Suzuki coupling of the methyl ester of this compound with an arylboronic acid.

Materials:

  • Methyl 3-chloro-4-pyrrolidinobenzoate

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add Methyl 3-chloro-4-pyrrolidinobenzoate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Authoritative Grounding:

  • The choice of a palladium catalyst, such as Pd(PPh3)4, is crucial for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.[11]

  • The base (e.g., potassium carbonate) is required to activate the boronic acid for the transmetalation step.[7]

  • The use of a mixed solvent system, often including water, is common in Suzuki couplings to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Coupling_Workflow A Reactants: Methyl 3-chloro-4-pyrrolidinobenzoate + Arylboronic acid B Conditions: Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80-100°C A->B C Workup: EtOAc, Water, Brine B->C D Purification: Column Chromatography C->D E Product: 3-Aryl-4-pyrrolidinobenzoate D->E

Caption: General workflow for the Suzuki coupling reaction.

IV. Characterization and Purity Assessment

The structural elucidation and purity determination of the synthesized derivatives are paramount for their subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

V. Applications in Drug Discovery

Derivatives of this compound hold significant promise in various therapeutic areas. The ability to rapidly generate a diverse library of compounds from a common scaffold is a key strategy in modern drug discovery. For example, derivatives of similar 4-amino-3-chlorobenzoic acid esters have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][12] The pyrrolidine moiety itself is a component of numerous approved drugs, highlighting its importance in achieving desirable pharmacological profiles.[8] The synthetic routes outlined in this guide provide a solid foundation for the exploration of this chemical space and the potential discovery of novel drug candidates.

VI. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel chemical entities with potential therapeutic applications. The methodologies for amide bond formation, esterification, and Suzuki coupling detailed in this guide offer robust and adaptable protocols for researchers in the field of drug discovery and development. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can efficiently generate libraries of diverse derivatives for biological screening, ultimately accelerating the journey from a promising scaffold to a potential life-saving medicine.

References

Application Notes and Protocols: 3-Chloro-4-pyrrolidinobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 3-Chloro-4-pyrrolidinobenzoic acid emerges as a compound of significant interest, embodying a confluence of structural motifs that are prevalent in a variety of biologically active molecules. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of numerous FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties.[1] Concurrently, the chloro-substituted benzoic acid moiety is a well-established pharmacophore, known to modulate the electronic and lipophilic character of a molecule, thereby influencing its binding affinity and metabolic stability.[2]

This technical guide provides a comprehensive overview of the potential applications of this compound as a versatile building block in medicinal chemistry. While this compound itself may not be the final active pharmaceutical ingredient, its strategic derivatization can unlock access to potent and selective modulators of various biological targets. We will delve into its synthesis, potential therapeutic applications based on structurally related compounds, and provide detailed protocols for its derivatization and subsequent biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is essential for its effective utilization in drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₂Calculated
Molecular Weight 225.67 g/mol Calculated
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in DMSO, DMF, and methanolGeneral knowledge
Storage Store at 2-8°C, protected from light and moisture

Potential Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex and potent drug candidates. Based on an analysis of current literature, two promising avenues for its application are in the development of Very Late Antigen-4 (VLA-4) antagonists and Epidermal Growth Factor Receptor (EGFR) inhibitors.

VLA-4 Antagonists for Inflammatory Diseases

VLA-4, an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Its inhibition is a validated therapeutic strategy for autoimmune diseases such as asthma and multiple sclerosis.[3] Published research has identified potent VLA-4 antagonists that feature a substituted benzoic acid and a pyrrolidine moiety, structurally analogous to derivatives of this compound.[3] The chloro-substituent on the benzoic acid ring can be strategically employed to enhance binding affinity and modulate pharmacokinetic properties.

EGFR Inhibitors for Oncology

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The development of small-molecule EGFR inhibitors is a major focus in oncology research.[4] Studies have shown that derivatives of 4-amino-3-chlorobenzoic acid can act as potent EGFR inhibitors.[4] Given the structural similarity between an amino and a pyrrolidino group at the 4-position, it is plausible that derivatives of this compound could also exhibit anti-proliferative activity through EGFR inhibition.

Conceptual Derivatization Workflow

The following diagram illustrates the central role of this compound as a starting material for the synthesis of potential VLA-4 antagonists and EGFR inhibitors.

G A This compound (Scaffold) B Amide Coupling or Esterification A->B C Potential VLA-4 Antagonists B->C Introduction of VLA-4 binding motifs D Potential EGFR Inhibitors B->D Introduction of EGFR binding motifs E Further Chemical Modification C->E D->E E->C E->D

Caption: Workflow for the derivatization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization, along with a general protocol for in vitro biological evaluation.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available 4-fluoro-3-chlorobenzoic acid and pyrrolidine.

Materials:

  • 4-fluoro-3-chlorobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a round-bottom flask, add 4-fluoro-3-chlorobenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and DMSO.

    • Stir the mixture at room temperature for 10 minutes.

    • Add pyrrolidine (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 120°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • DMSO as Solvent: Its high boiling point and ability to dissolve the reactants make it suitable for this nucleophilic aromatic substitution which requires elevated temperatures.

  • Potassium Carbonate as Base: It acts as a base to deprotonate the pyrrolidine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

  • Acidic Work-up: The product is a carboxylic acid, which is soluble in its carboxylate form at high pH. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution, facilitating its extraction into an organic solvent.

Protocol 2: Derivatization via Amide Coupling

This protocol details the synthesis of an amide derivative of this compound, a common step in creating more complex drug candidates.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Coupling Reaction:

    • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

    • Add the desired amine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Work-up and Purification:

    • Add a solution of LiCl in water to the reaction mixture and stir for 15 minutes.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • PyBOP as Coupling Reagent: It is an efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, leading to the formation of the amide bond with minimal side reactions.

  • DIPEA as Base: It is a non-nucleophilic base used to neutralize the acid formed during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.

  • LiCl Wash: This helps to remove residual DMF during the aqueous work-up.

Protocol 3: In Vitro Cell Proliferation Assay (General Protocol)

This assay can be used to screen derivatives of this compound for potential anti-cancer activity, for instance, against EGFR-overexpressing cell lines like A549 (lung cancer).

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known EGFR inhibitor like erlotinib).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cell Proliferation Assay Workflow

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds (and Controls) B->C D Incubate for 72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium, Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cell proliferation (MTT) assay.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its strategic location of a chloro-substituent and a pyrrolidine ring on a benzoic acid core provides a rich platform for chemical modification. The protocols outlined in this guide offer a starting point for researchers to synthesize, derivatize, and evaluate the biological activity of compounds derived from this scaffold, with potential applications in the treatment of inflammatory diseases and cancer. As with any drug discovery program, careful optimization of the derivatized structures will be crucial to achieving the desired potency, selectivity, and pharmacokinetic profile.

References

Application of 3-Chloro-4-pyrrolidinobenzoic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated the data gathering process. My focus is now on 3-Chloro-4-pyrrolidinobenzoic acid. I'm prioritizing synthesis, properties, and applications. I'm employing Google to collect the initial information.

Defining the Scope

I'm now zeroing in on the specific information needed for the application note. My search strategy will involve targeted Google searches, prioritizing synthesis, properties, and applications, especially in agrochemical synthesis (herbicides, fungicides, insecticides). I'll also seek reaction mechanisms, protocols, and safety data. Finally, I'll analyze and structure the information into an introduction, intermediate role, protocols, and structure-activity relationships, ensuring causality and self-validation.

Expanding the Research

I'm now expanding my search. I'm focusing on synthesis, properties, and agrochemical applications of this compound. I'm seeking specific reaction mechanisms, experimental protocols, and safety data. My next step will be to analyze and structure the collected information, creating an introduction, detailing its intermediate role, and providing protocols. I'll also explore structure-activity relationships, always ensuring causality.

Locating Safety Info

I've found some preliminary safety data sheets, specifically for related compounds like 3-chlorobenzoic acid and 4-chloromercuribenzoic acid. Unfortunately, nothing yet for the target compound, this compound, but I've also uncovered insights into synthesizing similar structures.

Refining the Synthesis Strategy

My search now extends beyond the initial safety data. I've uncovered information on analogous synthesis pathways, specifically for related chloro- and pyrrolidine-containing compounds. Insights include the synthesis of compounds such as 2-(3-Chloro-phenyl)-pyrrolidine and N-[3-chloro-4-(4-chlorophen oxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide. This builds a foundation for developing a plausible synthetic route for our target. I'm focusing on chloro- and pyrrolidine-related structures and how they've been used, particularly in agrochemicals.

Developing Synthesis Protocol

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Synthesis of 3-Chloro-4-pyrrolidinobenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Chloro-4-pyrrolidinobenzoic acid, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction between 3-chloro-4-fluorobenzoic acid and pyrrolidine. This document outlines the reaction mechanism, provides a step-by-step procedure, and includes comprehensive safety and handling information. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. The presence of the carboxylic acid, chloro, and pyrrolidino moieties provides multiple points for further chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. The synthesis of this compound is a critical step in the development of new pharmaceuticals.

The protocol described herein details a robust and reproducible method for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride at the 4-position of 3-chloro-4-fluorobenzoic acid is displaced by pyrrolidine. This reaction is a common and effective method for the formation of carbon-nitrogen bonds in aromatic systems.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the reaction of 3-chloro-4-fluorobenzoic acid with pyrrolidine in the presence of a suitable base and solvent.

Reaction:

Mechanism:

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the carboxyl and chloro groups activates the aromatic ring towards nucleophilic attack. The pyrrolidine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance. The departure of the fluoride ion, a good leaving group, leads to the formation of the final product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Chloro-4-fluorobenzoic acid403-16-7174.561.0 eqStarting material
Pyrrolidine123-75-171.122.5 eqNucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 eqBase
Dimethyl Sulfoxide (DMSO)67-68-578.13-Solvent
Hydrochloric Acid (HCl), 1M7647-01-036.46As neededFor acidification
Ethyl Acetate141-78-688.11-Extraction solvent
Brine (saturated NaCl solution)7647-14-558.44-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq) and potassium carbonate (3.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (2.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution to a pH of 3-4 with 1M hydrochloric acid. A precipitate should form.

  • Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3-chloro-4-fluorobenzoic acid and K₂CO₃ in DMSO B 2. Add Pyrrolidine A->B C 3. Heat and stir at 80-90 °C B->C D 4. Cool and pour into water C->D Reaction Complete E 5. Acidify with 1M HCl D->E F 6. Filter precipitate E->F G 7. Recrystallize F->G H 8. Dry under vacuum G->H I I H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Chloro-4-fluorobenzoic acid: May cause skin and eye irritation.[2]

    • Pyrrolidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

    • Potassium Carbonate: Causes serious eye irritation.

    • Dimethyl Sulfoxide (DMSO): May cause skin irritation. It is readily absorbed through the skin and can carry other chemicals with it.

    • Hydrochloric Acid: Causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials. By following this protocol and adhering to the specified safety precautions, researchers can reliably synthesize this important chemical intermediate for use in various research and development applications.

References

Topic: Analytical Methods for the Quantification of 3-Chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 3-Chloro-4-pyrrolidinobenzoic acid, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring process consistency, purity of final active pharmaceutical ingredients (APIs), and adherence to regulatory standards. We present two robust analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The causality behind experimental choices, step-by-step protocols, and comprehensive validation data are provided to enable immediate implementation by researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound (C₁₁H₁₂ClNO₂) is an organic compound whose precise quantification is essential during various stages of drug development, from process chemistry to formulation. Its structure, featuring a carboxylic acid group, a chlorinated aromatic ring, and a pyrrolidine moiety, dictates the analytical strategies required for its measurement. The chromophoric nature of the benzene ring allows for UV detection, while the ionizable carboxylic acid group makes it highly suitable for mass spectrometry.

Understanding the compound's physicochemical properties is the foundation for developing robust analytical methods.

PropertyValueSource
CAS Number 585517-09-5[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Boiling Point 396.4°C at 760 mmHg[1]
Density 1.339 g/cm³[1]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Expertise

This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. This technique is the workhorse of pharmaceutical quality control due to its robustness, reproducibility, and cost-effectiveness.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the aromatic ring of the analyte, providing excellent separation from more polar impurities.

  • Mobile Phase: A gradient mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of this polarity. The addition of 0.1% formic acid to the aqueous phase serves two critical purposes: it protonates the carboxylic acid group on the analyte, suppressing its ionization and leading to a single, sharp, and well-retained chromatographic peak. Secondly, it acidifies the mobile phase, which is crucial for maintaining the stability of the silica-based stationary phase.[2]

  • Detection Wavelength: The detection wavelength is set based on the UV absorbance maximum of the compound's aromatic system. While a full UV scan is recommended for initial method development, a wavelength around 225-254 nm is typically effective for substituted benzoic acids.[3]

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or Nylon)

2.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

2.2.3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for one month at 2-8°C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition (e.g., 70% Water/0.1% Formic Acid: 30% Acetonitrile).[4]

  • Sample Solution: Accurately weigh the sample material, dissolve it in methanol to achieve an expected concentration within the calibration range, and then dilute with the mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.2.4. HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes
Method Validation Summary

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][5]

ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Reference Standard & Sample prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep4 Dilute Sample to Working Concentration prep1->prep4 prep3 Serial Dilution for Calibration Curve prep2->prep3 prep5 Filter through 0.45µm Syringe Filter prep3->prep5 prep4->prep5 inj Inject 10 µL onto C18 Column prep5->inj sep Gradient Elution (ACN/H₂O/FA) inj->sep det UV Detection at 254 nm sep->det data1 Integrate Peak Area det->data1 data2 Generate Calibration Curve (Area vs. Concentration) data1->data2 data3 Quantify Sample Concentration data2->data3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Sample Collection prep2 Spike with Internal Standard prep1->prep2 prep3 Dilution / SPE Cleanup prep2->prep3 prep4 Filter Sample prep3->prep4 inj Inject onto UHPLC Column prep4->inj sep Fast Gradient Separation inj->sep ion Electrospray Ionization (ESI-) sep->ion ms MRM Detection (Q1: 224.1 -> Q3: 180.1) ion->ms data1 Integrate Peak Area Ratios (Analyte / IS) ms->data1 data2 Generate Calibration Curve data1->data2 data3 Calculate Final Concentration data2->data3

References

High-performance liquid chromatography (HPLC) method for 3-Chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Method for the Quantification of 3-Chloro-4-pyrrolidinobenzoic Acid

Abstract

This application note presents a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for quality control and drug development processes.[1] The described method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring effective retention and separation. The methodology is designed to be straightforward, reproducible, and readily transferable, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Principle of Separation: The Rationale Behind the Method

The analyte, this compound, is an aromatic carboxylic acid. In reversed-phase chromatography, which separates compounds based on hydrophobicity, highly polar or ionizable compounds like this can be challenging to retain on a non-polar stationary phase (e.g., C18).[5][6][7] The separation strategy employed here is ion suppression .

The carboxylic acid moiety (-COOH) is weakly acidic, meaning it can exist in a protonated (neutral, -COOH) or deprotonated (anionic, -COO⁻) state depending on the pH of the surrounding environment. The deprotonated form is highly polar and exhibits poor retention on a C18 column. To enhance retention, the mobile phase pH is controlled to be significantly lower than the analyte's acid dissociation constant (pKa). By maintaining an acidic mobile phase (pH ≈ 3.0), the equilibrium is shifted to favor the neutral, protonated form of the molecule. This uncharged species is substantially less polar, allowing for stronger hydrophobic interactions with the C18 stationary phase, resulting in adequate retention and a sharp, symmetrical peak shape. This approach avoids the need for more complex techniques like ion-pairing chromatography.[8]

Methodology and Materials

Instrumentation, Chemicals, and Reagents
  • Instrumentation : HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its robustness and versatility.

  • Chemicals and Reagents :

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Phosphoric acid (H₃PO₄) (Analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0) : Dissolve approximately 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase : Mix the prepared Phosphate Buffer and Acetonitrile in a 50:50 volume-to-volume ratio. Degas the solution using sonication or vacuum filtration.

  • Diluent : The mobile phase is used as the diluent to ensure compatibility with the chromatographic system and to avoid peak distortion.

  • Standard Stock Solution (e.g., 500 µg/mL) : Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for routine analysis and validation studies.

Experimental Protocols

Overall Experimental Workflow

The diagram below illustrates the complete workflow from sample preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solutions A->B C Prepare Sample Solutions B->C D System Equilibration & Setup C->D E System Suitability Test (SST) D->E F Inject Samples & Standards E->F G Peak Integration & Quantification F->G H Review & Report Results G->H

Caption: High-level workflow for HPLC analysis.

Step-by-Step Protocol
  • System Preparation : Set up the HPLC system according to the conditions in the table above. Purge the pump lines to remove any air bubbles.

  • Equilibration : Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST) : Before commencing any analysis, system suitability must be verified.[9][10]

    • Inject the working standard solution (e.g., 50 µg/mL) five consecutive times.

    • Calculate the system suitability parameters from these five injections. The acceptance criteria are provided in the table below.

    • If the criteria are met, the system is ready for analysis. If not, troubleshoot the system before proceeding.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
  • Analysis Sequence :

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the working standard solution.

    • Inject the sample solutions. It is good practice to bracket sample injections with standard injections periodically to monitor system stability.

  • Data Processing : Integrate the peak area of the this compound peak in both the standard and sample chromatograms. Calculate the concentration in the sample using the external standard method.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][11][12]

Validation Workflow

The logical progression of method validation experiments is outlined below.

G A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Limit of Quantitation (LOQ) & Limit of Detection (LOD) D->F E->F G Robustness F->G H Finalized & Validated Method G->H

Caption: Logical flow of ICH method validation.

Validation Experiments
  • Specificity : Analyze a blank (diluent) and a placebo (if applicable, containing all matrix components except the analyte) to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity : Prepare a series of at least five concentrations of the analyte (e.g., from 10 µg/mL to 100 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy : Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.[11]

  • Precision :

    • Repeatability (Intra-day) : Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determine LOQ and LOD based on the signal-to-noise ratio (S/N), typically S/N of 10 for LOQ and 3 for LOD, or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness : Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria should still be met under these varied conditions.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The use of a standard C18 column and an isocratic mobile phase with ion suppression makes the method easily transferable to any laboratory with standard HPLC capabilities. The comprehensive validation protocol ensures that the method is fit for its intended purpose in quality control and research environments, providing trustworthy and accurate results.

References

Application Notes and Protocols: Leveraging 3-Chloro-4-pyrrolidinobenzoic Acid in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-pyrrolidinobenzoic Acid in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Substituted benzoic acids and their derivatives have historically served as crucial building blocks in medicinal chemistry. Among these, this compound presents a particularly compelling starting material for the synthesis of new antimicrobial agents. Its structure thoughtfully combines several key features: a carboxylic acid for versatile derivatization, a pyrrolidine ring which is a known pharmacophore in many biologically active compounds, and a strategic chlorine substituent that can influence the electronic properties and metabolic stability of the final molecule.

This guide provides a comprehensive overview of the application of this compound in the synthesis of potential antimicrobial agents, with a primary focus on its role as a bioisostere for core structures of established antibiotic classes, such as quinolones. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the evaluation of the antimicrobial efficacy of the resulting compounds.

The Quinolone Connection: A Bioisosteric Approach

Quinolone and fluoroquinolone antibiotics are a major class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The core structure of these antibiotics is a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety.[2] The structure-activity relationship (SAR) of quinolones has been extensively studied, revealing that modifications at the N-1, C-6, C-7, and C-8 positions significantly impact their antibacterial spectrum and potency.[2][3]

This compound can be envisioned as a precursor to a bioisosteric analogue of the quinolone core. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.[4][5] By strategically modifying and cyclizing this compound, it is possible to generate novel heterocyclic systems that mimic the essential pharmacophoric features of quinolones, while potentially offering advantages in terms of overcoming existing resistance mechanisms, improving pharmacokinetic profiles, or reducing adverse effects.[3] The pyrrolidine moiety at the C-4 position is of particular interest, as the C-7 substituent in fluoroquinolones, often a piperazinyl or pyrrolidinyl group, is crucial for potent antimicrobial activity and cellular penetration.[1][6]

PART 1: Synthesis of Quinolone Analogues from this compound

The following section outlines a proposed synthetic pathway for the conversion of this compound into a novel quinolone-like scaffold. This multi-step synthesis involves the introduction of a suitable functional group to enable cyclization into the desired bicyclic system.

Proposed Synthetic Workflow

The overall strategy involves the amidation of the carboxylic acid, followed by the introduction of a two-carbon unit and subsequent intramolecular cyclization to form the quinolone core.

G A This compound B Amidation with Ethyl Glycinate A->B SOCl₂, Pyridine C N-(2-ethoxy-2-oxoethyl)-3-chloro-4-(pyrrolidin-1-yl)benzamide B->C D Dieckmann Condensation C->D NaOEt, Toluene E Ethyl 7-chloro-8-(pyrrolidin-1-yl)-4-hydroxyquinoline-2-carboxylate D->E F Hydrolysis and Decarboxylation E->F 1. NaOH (aq) 2. HCl (aq), Heat G 7-Chloro-8-(pyrrolidin-1-yl)quinolin-4(1H)-one (Target Quinolone Analogue) F->G

Caption: Proposed synthetic workflow for a quinolone analogue.

Detailed Experimental Protocols
Step 1: Synthesis of N-(2-ethoxy-2-oxoethyl)-3-chloro-4-(pyrrolidin-1-yl)benzamide (Amide Intermediate)

Rationale: The first step involves the activation of the carboxylic acid of this compound to facilitate amidation with the ethyl ester of glycine. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive towards amines. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Protocol:

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in dry DCM and add it dropwise to a solution of ethyl glycinate hydrochloride (1.1 eq) and triethylamine (2.5 eq) in dry DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Compound Molecular Formula Molecular Weight Theoretical Yield (%)
N-(2-ethoxy-2-oxoethyl)-3-chloro-4-(pyrrolidin-1-yl)benzamideC₁₅H₁₉ClN₂O₃310.7885-95
Step 2: Synthesis of Ethyl 7-chloro-8-(pyrrolidin-1-yl)-4-hydroxyquinoline-2-carboxylate (Cyclized Intermediate)

Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, the amide intermediate is treated with a strong base, such as sodium ethoxide (NaOEt), to deprotonate the α-carbon of the glycine moiety, which then attacks the carbonyl carbon of the benzoyl group to form the quinolone ring.

Protocol:

  • To a suspension of sodium ethoxide (2.0 eq) in dry toluene (15 mL/mmol), add a solution of N-(2-ethoxy-2-oxoethyl)-3-chloro-4-(pyrrolidin-1-yl)benzamide (1.0 eq) in dry toluene dropwise at reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Compound Molecular Formula Molecular Weight Theoretical Yield (%)
Ethyl 7-chloro-8-(pyrrolidin-1-yl)-4-hydroxyquinoline-2-carboxylateC₁₅H₁₅ClN₂O₃306.7460-70
Step 3: Synthesis of 7-Chloro-8-(pyrrolidin-1-yl)quinolin-4(1H)-one (Target Quinolone Analogue)

Rationale: The final step involves the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield the target quinolone analogue. Basic hydrolysis with sodium hydroxide will saponify the ester, and subsequent acidification and heating will promote the loss of CO₂.

Protocol:

  • Dissolve the ethyl 7-chloro-8-(pyrrolidin-1-yl)-4-hydroxyquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and 2 M aqueous NaOH.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

  • Heat the acidified mixture at reflux for an additional 1 hour to effect decarboxylation.

  • Cool the mixture to room temperature, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Compound Molecular Formula Molecular Weight Theoretical Yield (%)
7-Chloro-8-(pyrrolidin-1-yl)quinolin-4(1H)-oneC₁₃H₁₃ClN₂O248.7175-85

PART 2: Antimicrobial Activity Evaluation

The synthesized quinolone analogue should be evaluated for its antimicrobial activity against a panel of clinically relevant bacterial strains. This typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

General Workflow for Antimicrobial Testing

G A Synthesized Quinolone Analogue B Prepare Stock Solution in DMSO A->B C Serial Dilution in Microtiter Plate B->C D Inoculate with Bacterial Suspension C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Plate samples from clear wells onto agar F->G H Incubate agar plates G->H I Determine MBC (Lowest concentration with no colony growth) H->I

Caption: Workflow for MIC and MBC determination.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Expected Outcomes and Interpretation

The antimicrobial activity of the synthesized 7-Chloro-8-(pyrrolidin-1-yl)quinolin-4(1H)-one can be compared to that of existing fluoroquinolone antibiotics. The presence of the pyrrolidine ring at a position analogous to the C-7 substituent of many potent fluoroquinolones suggests the potential for significant antimicrobial activity.[6] The chlorine atom at the C-7 position is also a feature of some quinolones and may contribute to the overall activity profile.

Parameter Interpretation
Low MIC/MBC values Indicates high potency of the synthesized compound against the tested bacterial strains.
MBC/MIC ratio ≤ 4 Suggests that the compound has bactericidal activity.
MBC/MIC ratio > 4 Suggests that the compound has bacteriostatic activity.
Activity against resistant strains Indicates that the novel scaffold may overcome existing resistance mechanisms.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel antimicrobial agents, particularly those designed as bioisosteres of established antibiotic classes like quinolones. The synthetic protocols outlined in this guide provide a rational and feasible approach to generating new chemical entities for antimicrobial screening. The subsequent evaluation of their biological activity is crucial to understanding their potential as future therapeutic agents in the fight against infectious diseases. Further derivatization of the synthesized quinolone analogue could also be explored to optimize its activity and pharmacokinetic properties.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-pyrrolidinobenzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of a carboxylic acid group, a halogenated aromatic ring, and a cyclic amine provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The derivatization of the carboxylic acid moiety is a critical step in harnessing the full potential of this molecule, allowing for the synthesis of esters, amides, and other functional analogues with diverse physicochemical and pharmacological properties.

This guide provides a comprehensive overview of key strategies for the derivatization of the carboxylic acid group of this compound. It offers detailed, field-proven protocols, explains the underlying chemical principles, and provides visual workflows to aid in experimental design and execution.

Strategic Considerations for Derivatization

The reactivity of the carboxylic acid in this compound is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the chlorine atom at the meta-position can slightly increase the acidity of the carboxylic acid, while the electron-donating pyrrolidino group at the para-position can modulate the overall electronic character of the molecule. These factors are generally favorable for standard derivatization reactions.

This document will focus on three primary classes of derivatives:

  • Esters: To enhance lipophilicity and modulate pharmacokinetic profiles.

  • Amides: To introduce diverse functional groups and potential hydrogen bond donors/acceptors, crucial for target engagement.

  • Acyl Chlorides: As highly reactive intermediates for a broad range of subsequent transformations.

Protocol 1: Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This method is particularly suitable for simple, unhindered alcohols.

Causality Behind Experimental Choices:
  • Acid Catalyst (H₂SO₄): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1]

  • Excess Alcohol: The reaction is reversible. Using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.[1][2]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached more quickly.[1]

  • Aqueous Work-up with NaHCO₃: This step neutralizes the acid catalyst and removes any unreacted carboxylic acid.[1]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:
ParameterValue/ConditionRationale
SubstrateThis compoundStarting material
ReagentAlcohol (e.g., MeOH, EtOH)Nucleophile and solvent
CatalystConcentrated H₂SO₄Increases electrophilicity of the carbonyl carbon
TemperatureRefluxIncreases reaction rate
Reaction Time4-16 hoursDependent on alcohol and monitored by TLC/LC-MS
Work-upNaHCO₃ (aq), BrineNeutralization and removal of impurities

Experimental Workflow:

Fischer_Esterification sub This compound + Alcohol (Excess) reflux Add H₂SO₄ (cat.) Reflux (4-16h) sub->reflux workup Aqueous Work-up (NaHCO₃, Brine) reflux->workup purify Purification (Chromatography/Recrystallization) workup->purify product Target Ester purify->product

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Amide Synthesis via Peptide Coupling Reagents

For the synthesis of amides, particularly with sensitive or valuable amines, the use of coupling reagents is the preferred method. These reagents activate the carboxylic acid to form a highly reactive intermediate in situ, which then readily reacts with the amine to form the amide bond under mild conditions.[3][4] This approach minimizes side reactions and preserves the stereochemistry of chiral amines.

Causality Behind Experimental Choices:
  • Coupling Reagents (HATU, HBTU, EDC): These reagents convert the carboxylic acid into a more reactive species, such as an active ester, facilitating nucleophilic attack by the amine.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often chosen for its high efficiency and low rate of racemization.[5]

  • Base (DIPEA, Et₃N): A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), and to neutralize the acidic byproducts formed during the reaction.[5]

  • Solvent (DMF, DCM): Aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.[6]

Experimental Protocol:
  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:
ParameterValue/ConditionRationale
SubstrateThis compoundStarting material
ReagentsAmine, Coupling Reagent (e.g., HATU)Forms the amide bond
BaseDIPEA or Et₃NNeutralizes acids and facilitates reaction
SolventAnhydrous DMF or DCMAprotic reaction medium
TemperatureRoom TemperatureMild reaction conditions
Reaction Time2-12 hoursMonitored by TLC/LC-MS

Experimental Workflow:

Amide_Coupling sub This compound + Coupling Reagent + Base in Anhydrous Solvent activate Activation (15-30 min) sub->activate add_amine Add Amine activate->add_amine react Reaction (2-12h) add_amine->react workup Aqueous Work-up react->workup purify Purification workup->purify product Target Amide purify->product

Caption: Amide Synthesis via Coupling Reagents Workflow.

Protocol 3: Acyl Chloride Formation

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds.[7] They are typically prepared by treating the carboxylic acid with a chlorinating agent.

Causality Behind Experimental Choices:
  • Chlorinating Agent (SOCl₂, (COCl)₂): Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.[8][9] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8][10] A catalytic amount of DMF can accelerate the reaction with oxalyl chloride by forming the Vilsmeier reagent.[7]

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis, so the reaction must be carried out under strictly anhydrous conditions.

  • Removal of Excess Reagent: The chlorinating agent is typically volatile and can be removed under reduced pressure along with the solvent.

Experimental Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), suspend this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or DCM).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0-5.0 eq) to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added.

  • Reaction: Heat the mixture to reflux (typically 50-80°C) for 1-3 hours. The reaction is often complete when the evolution of gas ceases and the mixture becomes a clear solution.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure (co-evaporation with toluene can help remove residual SOCl₂).

  • Use: The resulting crude acyl chloride is typically used immediately in the next step without further purification due to its reactivity.

Quantitative Data Summary:
ParameterValue/ConditionRationale
SubstrateThis compoundStarting material
ReagentThionyl Chloride (SOCl₂)Chlorinating agent
Catalyst (optional)DMF (catalytic)Accelerates reaction
SolventAnhydrous Toluene or DCMAnhydrous reaction medium
TemperatureReflux (50-80°C)Increases reaction rate
Reaction Time1-3 hoursUntil gas evolution ceases

Experimental Workflow:

Acyl_Chloride_Formation sub This compound in Anhydrous Solvent add_reagent Add SOCl₂ (cat. DMF) sub->add_reagent reflux Reflux (1-3h) add_reagent->reflux isolate Remove Excess Reagent and Solvent (in vacuo) reflux->isolate product Target Acyl Chloride (Use Immediately) isolate->product

Caption: Acyl Chloride Formation Workflow.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established, fundamental organic reactions. To ensure the success and reproducibility of these derivatization procedures, the following self-validating steps are crucial:

  • Reactant Purity: Ensure the starting this compound is pure and dry. The presence of water will interfere with acyl chloride formation and coupling reactions.

  • Anhydrous Conditions: For amide synthesis and acyl chloride formation, use flame-dried glassware and anhydrous solvents to prevent hydrolysis of reactive intermediates.

  • Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS). This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or overheating.

  • Spectroscopic Characterization: The identity and purity of the final products should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By adhering to these principles, researchers can confidently and efficiently synthesize a diverse library of derivatives from this compound for further investigation in drug discovery and development programs.

References

Application Note: A Robust and Scalable Synthesis of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-4-pyrrolidinobenzoic acid, a key intermediate in pharmaceutical development. The protocol details a robust and high-yielding procedure based on a nucleophilic aromatic substitution (SNAr) pathway. Emphasis is placed on process safety, scalability, reaction kinetics, and analytical validation to ensure the production of high-purity material suitable for drug development professionals.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[1][2] Its structural motif is present in various developmental drug candidates. As projects advance from discovery to preclinical and clinical phases, the demand for this intermediate increases significantly, necessitating a synthesis route that is not only efficient but also safe, scalable, and reproducible.[3]

This application note describes a scalable synthesis centered on the nucleophilic aromatic substitution (SNAr) reaction between 3-Chloro-4-fluorobenzoic acid and pyrrolidine. This strategy is preferred for scale-up due to:

  • High Regioselectivity: The fluorine atom is significantly more activated towards nucleophilic attack than the chlorine atom due to its superior ability to stabilize the intermediate Meisenheimer complex through induction. This ensures the desired C-N bond formation at the C4 position.

  • Favorable Kinetics: The C-F bond is more polarized and susceptible to cleavage in SNAr reactions compared to the C-Cl bond, leading to faster reaction times and milder conditions.

  • Commercially Available Starting Materials: Both 3-Chloro-4-fluorobenzoic acid and pyrrolidine are readily available, cost-effective starting materials.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The primary risks in this synthesis are associated with the handling of pyrrolidine and the management of reaction exotherms.

Substance Primary Hazards Recommended Handling Practices
Pyrrolidine Highly flammable liquid and vapor (NFPA Flammability=3).[4] Toxic if swallowed.[5] Causes severe skin burns and eye damage.[6] Corrosive.Use in a well-ventilated fume hood or closed system.[7] Ground all equipment to prevent static discharge.[5] Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (nitrile or butyl rubber), and chemical safety goggles with a face shield.[4] Keep away from heat, sparks, and open flames.[7] An emergency shower and eyewash station must be immediately accessible.[4]
3-Chloro-4-fluorobenzoic acid Causes skin irritation and serious eye irritation. May cause respiratory irritation.Avoid inhalation of dust. Handle with appropriate PPE, including gloves and safety glasses.
Potassium Carbonate (K₂CO₃) Causes serious eye irritation.Avoid creating dust. Handle with standard PPE.
Dimethyl Sulfoxide (DMSO) Combustible liquid. Readily absorbed through the skin.Handle in a well-ventilated area. Wear appropriate gloves and eye protection.

Thermal Safety: The reaction is exothermic. On a large scale, the addition of pyrrolidine should be controlled to maintain the desired reaction temperature. A reaction calorimeter study is recommended before proceeding to pilot-plant scale to fully characterize the heat of reaction and potential for thermal runaway.

Detailed Scale-Up Protocol

This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a chemical fume hood.

Reagents and Materials
Reagent Formula MW ( g/mol ) Amount Moles Equivalents
3-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56100.0 g0.5731.0
PyrrolidineC₄H₉N71.1261.1 g (71.9 mL)0.8601.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.21158.4 g1.1462.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13500 mL--
Deionized WaterH₂O18.02~2 L--
Hydrochloric Acid (37%)HCl36.46As needed--
Ethyl AcetateC₄H₈O₂88.11~1 L--
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer with overhead motor and PTFE paddle

  • Thermocouple and temperature controller

  • Heating mantle

  • Condenser

  • Addition funnel

  • Nitrogen/Argon inlet

Step-by-Step Procedure

Reaction Setup:

  • Assemble the 2 L reaction flask with the mechanical stirrer, thermocouple, and condenser under a nitrogen atmosphere.

  • To the flask, add 3-Chloro-4-fluorobenzoic acid (100.0 g, 0.573 mol) and potassium carbonate (158.4 g, 1.146 mol).

  • Add dimethyl sulfoxide (500 mL) to the flask. Begin stirring to create a slurry.

Reagent Addition and Reaction: 4. Slowly add pyrrolidine (61.1 g, 0.860 mol) to the stirring slurry via the addition funnel over 30-45 minutes. A mild exotherm may be observed. 5. After the addition is complete, heat the reaction mixture to 110 °C. 6. Maintain the temperature at 110 °C and stir vigorously for 6-8 hours.

In-Process Monitoring: 7. Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC (e.g., Mobile Phase: 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the starting material (3-Chloro-4-fluorobenzoic acid) is consumed (<1%).

Work-up and Isolation: 8. Once the reaction is complete, cool the mixture to room temperature (~25 °C). 9. Slowly pour the reaction mixture into a beaker containing 1.5 L of cold deionized water with stirring. This will precipitate the product and dissolve inorganic salts. 10. Stir the aqueous mixture for 30 minutes. 11. Acidify the mixture to a pH of ~2-3 by the slow, portion-wise addition of concentrated hydrochloric acid. This ensures the product, a carboxylic acid, is fully protonated and insoluble. 12. Filter the resulting solid precipitate using a Buchner funnel. 13. Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove residual DMSO and salts. 14. Dry the crude product under vacuum at 60-70 °C until a constant weight is achieved.

Purification (Recrystallization): 15. Transfer the crude solid to a suitable flask. 16. Add a minimal amount of boiling ethyl acetate or an ethanol/water mixture to dissolve the solid completely. 17. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization. 18. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 60-70 °C.

Expected Results
  • Yield: 110-120 g (85-93% yield)

  • Appearance: Off-white to pale yellow solid

  • Purity (HPLC): >98%

Experimental Workflow Diagram

A 1. Setup & Inerting (2L Reactor, N₂ Atmosphere) B 2. Charge Reactants (3-Cl-4-F-Benzoic Acid, K₂CO₃, DMSO) A->B C 3. Add Pyrrolidine (Controlled addition over 30-45 min) B->C D 4. Heat to 110 °C (Maintain for 6-8 hours) C->D E 5. In-Process Control (Monitor by HPLC/TLC) D->E Is starting material <1%? E->D No F 6. Cool to RT E->F Yes G 7. Quench & Precipitate (Pour into 1.5 L H₂O) F->G H 8. Acidify to pH 2-3 (Conc. HCl) G->H I 9. Isolate Crude Product (Filter, Wash with H₂O) H->I J 10. Purify (Recrystallize from EtOAc or EtOH/H₂O) I->J K 11. Dry Final Product (Vacuum oven, 60-70 °C) J->K L 12. Analytical QC (HPLC, NMR, MS) K->L

Caption: Step-by-step workflow for the scale-up synthesis and purification.

Analytical Quality Control

To ensure the final product meets the required specifications for pharmaceutical development, a suite of analytical tests should be performed.

Technique Purpose Typical Parameters & Expected Results
HPLC Purity assessment and quantification of impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at 254 nm. Result: Purity >98%, with starting material below detection limits.[8]
¹H NMR Structural confirmation.Solvent: DMSO-d₆. Expected Peaks: Aromatic protons (~7-8 ppm), pyrrolidine protons (~3.4 ppm and ~2.0 ppm), and a broad carboxylic acid proton (>12 ppm).
Mass Spec (MS) Molecular weight confirmation.Mode: ESI⁻. Expected [M-H]⁻: m/z 224.04.
Melting Point Identity and purity check.Compare with literature values or established internal standard.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient temperature. 2. Inactive potassium carbonate (hygroscopic). 3. Poor stirring.1. Verify thermocouple accuracy and ensure consistent heating to 110 °C. 2. Use freshly opened or properly dried K₂CO₃. 3. Ensure the mechanical stirrer is providing vigorous agitation to maintain a good slurry.
Low Yield 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization.1. Ensure the pH is adjusted to ~2-3 to fully protonate the carboxylic acid. 2. Use a minimal amount of hot solvent for dissolution and ensure thorough cooling before filtration.
Product Fails Purity Spec 1. Residual starting material. 2. Formation of side products (e.g., from reaction at the chloro position). 3. Trapped solvent (DMSO).1. Increase reaction time or temperature slightly (e.g., to 120 °C). 2. This is unlikely given the starting material, but if observed, a more thorough purification may be needed. 3. Ensure the filter cake is washed extensively with water during the work-up.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, improve product purity, and resolve common issues encountered during this synthesis.

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails reacting a di-halogenated benzoic acid derivative, most commonly 3-chloro-4-fluorobenzoic acid, with pyrrolidine. The fluorine atom, being more electronegative and a better leaving group in SNAr reactions, is displaced by the pyrrolidine nucleophile.[1][2] An acid scavenger, such as potassium carbonate, is crucial to neutralize the hydrofluoric acid (HF) generated in situ, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.[3]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction has run for the specified time, but analysis (TLC/HPLC) shows a low conversion of the 3-chloro-4-fluorobenzoic acid starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

A. Ineffective Acid Scavenging: The SNAr reaction liberates one equivalent of hydrofluoric acid (HF). This strong acid will immediately protonate the pyrrolidine nucleophile, forming a non-nucleophilic pyrrolidinium salt and stopping the reaction.

  • Causality: The presence of a base (acid scavenger) is non-negotiable.[3] Potassium carbonate (K2CO3) is a common choice. It must be present to neutralize the HF as it is formed.

  • Troubleshooting Steps:

    • Verify Base Addition: Ensure that at least one equivalent of a suitable base, like K2CO3, was added at the start of the reaction.

    • Base Quality: Use anhydrous potassium carbonate. The presence of water can affect the solvency of the reactants and potentially lead to side reactions. Ensure it is a fine powder to maximize surface area.

    • Alternative Bases: While K2CO3 is effective, other non-nucleophilic bases can be used. At larger scales, a solid scavenger like magnesium oxide (MgO) can be advantageous as it prevents the evolution of CO2 gas, which can be a safety concern in a sealed reactor.[3]

B. Reaction Temperature is Suboptimal: SNAr reactions require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex, the key intermediate.[3]

  • Causality: The aromatic ring's stability makes it resistant to nucleophilic attack. Heating is necessary to drive the reaction forward at a reasonable rate.

  • Troubleshooting Steps:

    • Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-120 °C. Monitor the reaction progress by TLC or HPLC to avoid decomposition.

    • Solvent Choice: Ensure your solvent is appropriate for the chosen temperature. High-boiling polar aprotic solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are excellent choices as they can dissolve the reactants and operate at high temperatures.[3]

C. Reagent Stoichiometry: The ratio of pyrrolidine to the benzoic acid substrate can significantly impact the reaction rate and completion.

  • Causality: Using a slight excess of the nucleophile (pyrrolidine) can increase the probability of successful collisions and drive the reaction to completion according to Le Châtelier's principle.

  • Troubleshooting Steps:

    • Increase Pyrrolidine: Employ a 1.1 to 1.5 molar excess of pyrrolidine relative to the 3-chloro-4-fluorobenzoic acid. This can help push the equilibrium towards the product.

    • Monitor Purity: Be aware that a large excess of pyrrolidine can complicate purification. The optimal excess should be determined empirically.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

Troubleshooting_Low_Yield start Low Yield Observed check_base Was an acid scavenger (e.g., K2CO3) added and was it anhydrous? start->check_base check_temp Is the reaction temperature high enough (e.g., >100 °C)? check_base->check_temp Yes solution_base Add anhydrous K2CO3 (>=1 eq.) and restart reaction. check_base->solution_base No check_reagents Is pyrrolidine used in slight excess (1.1-1.5 eq.)? check_temp->check_reagents Yes solution_temp Increase temperature incrementally. Monitor for decomposition. check_temp->solution_temp No solution_reagents Adjust stoichiometry to use excess pyrrolidine. check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_base->end_node solution_temp->end_node solution_reagents->end_node

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Product Purity is Low After Workup

Question: I have successfully synthesized the product, but after the acidic workup and precipitation, the isolated solid is impure. What are the likely contaminants and how can I improve the purification?

Answer: Impurities typically arise from unreacted starting materials or side products. The purification strategy depends on the nature of these impurities.

A. Identifying Common Impurities:

  • Unreacted 3-chloro-4-fluorobenzoic acid: The most common impurity if the reaction did not go to completion.

  • Di-substituted product (3-pyrrolidino-4-pyrrolidinobenzoic acid): While the fluorine is more reactive, at high temperatures or with prolonged reaction times, the chlorine can also be substituted. This is generally a minor byproduct.

  • Salts: Inorganic salts from the workup (e.g., KCl, Na₂SO₄) can precipitate with the product if not adequately removed.

B. Purification Protocol & Optimization:

The standard workup involves acidifying the reaction mixture to protonate the carboxylate group, causing the product to precipitate.

Step-by-Step Optimized Workup and Purification Protocol:

  • Cooling and Dilution: After the reaction is complete (as confirmed by HPLC/TLC), cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water. This will precipitate the crude product and help dissolve inorganic salts.

  • Acidification: While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl) to the aqueous mixture until the pH is approximately 2-3. This ensures the carboxylic acid of the product is fully protonated and insoluble.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. It is critical to wash the filter cake thoroughly to remove trapped impurities:

    • Wash with copious amounts of deionized water to remove inorganic salts.

    • Wash with a cold, non-polar solvent like hexane or diethyl ether to remove any non-polar organic impurities.

  • Recrystallization: This is the most effective method for achieving high purity.

    • Choose a suitable solvent system. A polar solvent like ethanol, methanol, or a mixture such as ethanol/water is often effective.

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum.

ParameterCondition 1Condition 2 (Optimized)Expected Outcome
Workup pH ~52-3Complete precipitation of the carboxylic acid.
Washing Water onlyWater, then cold hexaneRemoves both inorganic salts and organic impurities.
Purification Precipitation onlyRecrystallization (e.g., from Ethanol/Water)Significantly improves purity (>98% often achievable).

Table 1: Comparison of standard vs. optimized purification parameters.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 3-chloro-4-fluorobenzoic acid or 3,4-dichlorobenzoic acid?

For a nucleophilic aromatic substitution with an amine like pyrrolidine, 3-chloro-4-fluorobenzoic acid is superior. The C-F bond is more polarized and the fluoride ion is a better leaving group than chloride in SNAr reactions, leading to faster reaction rates and higher selectivity for substitution at the 4-position.[2]

Q2: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates progress. For quantitative analysis, HPLC is the preferred method.

Q3: Can this reaction be scaled up? What are the key considerations?

Yes, this reaction is scalable. Key considerations for scale-up include:

  • Heat Management: The reaction is often exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.

  • Gas Evolution: Using potassium carbonate will produce CO₂ gas.[3] The reactor must be properly vented to avoid pressure buildup. For very large scales, switching to a non-gas-evolving base like MgO might be safer.[3]

  • Mixing: Ensure efficient agitation to keep the heterogeneous mixture (especially with K₂CO₃ or MgO) well-suspended, maximizing the reaction rate.

Q4: What is the mechanism of this reaction?

The reaction proceeds via a two-step addition-elimination mechanism , also known as the SNAr mechanism.

  • Addition: The pyrrolidine (nucleophile) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex. This intermediate is resonance-stabilized.[3][4]

  • Elimination: The aromaticity is restored by the elimination of the fluoride leaving group.

SNAr_Mechanism Reactants Reactants (3-Chloro-4-fluorobenzoic acid + Pyrrolidine) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Addition Products Products (this compound + F⁻) Meisenheimer->Products Elimination of Leaving Group (F⁻)

Caption: The two-step Addition-Elimination (SNAr) mechanism.

References

Technical Support Center: Synthesis of 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 3,4-dichlorobenzoic acid, which reacts with pyrrolidine in the presence of a base. This guide will focus on the side reactions and troubleshooting associated with this synthetic route.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the possible reasons and how can I improve it?

Answer: A low yield can be attributed to several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material.

      • Increase Temperature: Gently heating the reaction can increase the rate of substitution. However, be cautious as excessive heat can lead to side reactions.

      • Choice of Base: A stronger base might be required to facilitate the reaction. Common bases for this reaction include K2CO3, Cs2CO3, or an excess of pyrrolidine itself.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.

    • Troubleshooting:

      • Solvent Selection: Use a polar aprotic solvent like DMSO, DMF, or NMP, which are excellent for SNAr reactions.

      • Co-solvent: Adding a co-solvent might improve solubility.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. See the dedicated FAQs below for specific side reactions.

FAQ 2: Presence of an Isomeric Impurity

Question: My final product is contaminated with an isomer that I am struggling to separate. What is this impurity and how can I avoid its formation?

Answer: The most likely isomeric impurity is 4-Chloro-3-pyrrolidinobenzoic acid . This arises from the nucleophilic attack of pyrrolidine at the C-3 position instead of the desired C-4 position of 3,4-dichlorobenzoic acid.

  • Mechanism of Isomer Formation: The chlorine atom at the C-4 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group at the para position. However, some substitution can still occur at the C-3 position.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more activated C-4 position.

    • Choice of Starting Material: Using 3-Chloro-4-fluorobenzoic acid as a starting material can significantly improve regioselectivity. The C-F bond is more polarized and the fluoride ion is a better leaving group in SNAr reactions, leading to a much faster and more selective reaction at the C-4 position.

Diagram: Regioselectivity in the SNAr Reaction

G cluster_main Reaction Pathways SM 3,4-Dichlorobenzoic Acid + Pyrrolidine P1 This compound (Desired Product) SM->P1 Attack at C4 (Major) P2 4-Chloro-3-pyrrolidinobenzoic Acid (Isomeric Impurity) SM->P2 Attack at C3 (Minor)

Caption: Desired vs. undesired nucleophilic attack on 3,4-dichlorobenzoic acid.

FAQ 3: Formation of an Amide Byproduct

Question: I have identified a byproduct with a mass corresponding to the amide formed between my starting material and pyrrolidine. How can I prevent this?

Answer: This is a common side reaction where pyrrolidine acts as a nucleophile and attacks the carboxylic acid group of 3,4-dichlorobenzoic acid to form an amide.

  • Prevention:

    • Protect the Carboxylic Acid: The most effective way to prevent amide formation is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before reacting with pyrrolidine. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocol: Esterification of 3,4-Dichlorobenzoic Acid
  • Dissolve: Dissolve 3,4-dichlorobenzoic acid in methanol.

  • Add Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Monitor: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the acid, extract the ester with a suitable organic solvent, and purify by column chromatography.

Diagram: Synthetic Strategy to Avoid Amide Formation

G Start 3,4-Dichlorobenzoic Acid Protected Methyl 3,4-Dichlorobenzoate Start->Protected Esterification (MeOH, H+) SNAr_Protected Methyl 3-Chloro-4- pyrrolidinobenzoate Protected->SNAr_Protected Pyrrolidine, Base Final This compound SNAr_Protected->Final Hydrolysis (NaOH, H2O/MeOH)

Caption: Protection strategy to prevent amide byproduct formation.

FAQ 4: Presence of High Molecular Weight Impurities

Question: My LC-MS analysis shows some high molecular weight species. What could these be?

Answer: These are likely dimerization or polymerization products. This can happen if the product, this compound, reacts with another molecule of the starting material or with itself.

  • Mitigation:

    • Control Stoichiometry: Use a slight excess of pyrrolidine to ensure that all the starting 3,4-dichlorobenzoic acid is consumed.

    • Slow Addition: Add the 3,4-dichlorobenzoic acid slowly to the solution of pyrrolidine and base. This maintains a low concentration of the electrophile and minimizes self-reaction.

Summary of Potential Side Reactions and Solutions

Side Reaction Cause Solution
Isomer FormationNucleophilic attack at the C-3 position.Lower reaction temperature; use 3-chloro-4-fluorobenzoic acid.
Amide FormationPyrrolidine attacks the carboxylic acid.Protect the carboxylic acid as an ester.
Dimerization/PolymerizationReaction of product with starting material.Use a slight excess of pyrrolidine; slow addition of electrophile.

Stability issues of 3-Chloro-4-pyrrolidinobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability-related challenges you may encounter during your experiments. While specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and fundamental chemical principles to offer practical advice and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound involve its pyrrolidine ring, the carboxylic acid group, and the chloro-substituent on the aromatic ring. The pyrrolidine moiety, being a secondary amine, is susceptible to oxidation. The overall molecule may be sensitive to strong oxidizing agents, extreme pH conditions, high temperatures, and UV light.[1][2][3]

Q2: How should I properly store this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[4] It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Is this compound sensitive to pH?

A3: While specific data is unavailable, compounds with similar functional groups can exhibit pH-dependent stability. The carboxylic acid group will be deprotonated at basic pH, which may influence its reactivity and solubility. At extreme pH values, hydrolysis of the pyrrolidine group or other degradative reactions could be accelerated.

Q4: Can I expect degradation of this compound in the presence of air?

A4: The pyrrolidine ring, being an amine, has the potential to undergo oxidation in the presence of atmospheric oxygen, especially when exposed to light, heat, or metal ions which can catalyze oxidation. This could lead to the formation of colored impurities.

Q5: What are the likely degradation products of this compound?

A5: While the exact degradation pathway is not documented, potential degradation could involve oxidation of the pyrrolidine ring to form N-oxides or ring-opened products. Under harsh conditions, decarboxylation of the benzoic acid moiety or reactions involving the chloro-substituent are also possible. Microbial degradation of similar chlorobenzoic acids often proceeds via hydroxylation and subsequent ring cleavage.[5][6]

Troubleshooting Guide

This section addresses common experimental issues that may be related to the instability of this compound.

Issue 1: Discoloration of the solid compound or its solutions over time.
  • Potential Cause: This is often an indication of oxidation, particularly of the pyrrolidine ring, which can form colored byproducts. This process can be accelerated by exposure to light and air.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment.

    • Use Inert Atmosphere: When preparing solutions for long-term experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Purity Check: Analyze the discolored sample by HPLC or LC-MS to identify and quantify impurities.

Issue 2: Inconsistent results or loss of activity in biological assays.
  • Potential Cause: The compound may be degrading in the assay medium or under the experimental conditions (e.g., temperature, pH, exposure to light).

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Perform a time-course experiment where you incubate this compound in your assay buffer under the exact experimental conditions. Analyze samples at different time points by HPLC to quantify the remaining parent compound.

    • Freshly Prepare Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.

    • Control for Photodegradation: If your experiments are conducted under ambient light, repeat a set of experiments in the dark to determine if photodegradation is a contributing factor.

Issue 3: Unexpected peaks in chromatography analysis.
  • Potential Cause: The appearance of new peaks in your chromatogram that grow over time is a strong indicator of degradation.

  • Troubleshooting Steps:

    • Forced Degradation Studies: To understand the potential degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in identifying the degradation products and developing a stability-indicating analytical method.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products.

Visualizing Potential Degradation and Troubleshooting

Hypothetical Degradation Pathway

This compound This compound N-oxide N-oxide This compound->N-oxide Oxidation Ring-opened amine Ring-opened amine This compound->Ring-opened amine Oxidation Decarboxylated product Decarboxylated product This compound->Decarboxylated product Heat/UV Hydroxylated product Hydroxylated product This compound->Hydroxylated product Metabolic/Oxidative

A simplified hypothetical degradation pathway for this compound.

Troubleshooting Workflow for Stability Issues

Experimental Anomaly Experimental Anomaly Check Purity of Starting Material Check Purity of Starting Material Experimental Anomaly->Check Purity of Starting Material Review Storage Conditions Review Storage Conditions Experimental Anomaly->Review Storage Conditions Assess Stability in Experimental Medium Assess Stability in Experimental Medium Experimental Anomaly->Assess Stability in Experimental Medium Perform Forced Degradation Study Perform Forced Degradation Study Assess Stability in Experimental Medium->Perform Forced Degradation Study Modify Experimental Protocol Modify Experimental Protocol Assess Stability in Experimental Medium->Modify Experimental Protocol Develop Stability-Indicating Method Develop Stability-Indicating Method Perform Forced Degradation Study->Develop Stability-Indicating Method

A workflow for troubleshooting stability-related experimental issues.

Experimental Protocols for Stability Assessment

The following are detailed protocols to help you assess the stability of this compound under various conditions.

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffers: pH 2 (0.01 M HCl), pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in ACN at 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL.

  • Prepare a control sample by diluting the stock solution in ACN:water (50:50).

  • Store the vials at a controlled temperature (e.g., 25 °C or 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC to determine the percentage of this compound remaining.

  • Plot the percentage of the remaining compound against time for each pH.

Data Analysis:

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
250.149.899.4
450.250.099.6
749.948.597.2
950.045.190.2
Protocol 2: Photostability Assessment

Objective: To assess the stability of this compound upon exposure to light. This protocol is based on the ICH Q1B guideline.[7][8]

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., cool white fluorescent and near UV lamps)

  • Quartz cuvettes or other UV-transparent containers

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Expose a thin layer of the solid compound to the light source.

  • Prepare a solution of the compound (e.g., in ACN:water) and place it in a quartz cuvette.

  • Prepare identical control samples (solid and solution) and wrap them securely in aluminum foil to protect them from light.

  • Place all samples in the photostability chamber.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • After the exposure, analyze both the exposed and control samples by HPLC.

  • Compare the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Experimental Workflow for Photostability Testing

Prepare Samples Prepare Samples Solid & Solution Solid & Solution Prepare Samples->Solid & Solution Control Samples (Dark) Control Samples (Dark) Solid & Solution->Control Samples (Dark) Exposed Samples (Light) Exposed Samples (Light) Solid & Solution->Exposed Samples (Light) Expose in Photostability Chamber Expose in Photostability Chamber Control Samples (Dark)->Expose in Photostability Chamber Exposed Samples (Light)->Expose in Photostability Chamber Analyze by HPLC Analyze by HPLC Expose in Photostability Chamber->Analyze by HPLC Compare Chromatograms Compare Chromatograms Analyze by HPLC->Compare Chromatograms Assess Degradation Assess Degradation Compare Chromatograms->Assess Degradation

A workflow for conducting photostability testing of this compound.

References

How to improve the solubility of 3-Chloro-4-pyrrolidinobenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-pyrrolidinobenzoic Acid

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common challenge of solubilizing this compound for in vitro and in vivo experiments. As Senior Application Scientists, we understand that achieving an accurate and stable compound concentration is critical for generating reliable and reproducible data.

Poor aqueous solubility is a frequent hurdle in drug discovery. This guide explains the chemical principles governing the solubility of this compound and provides validated, step-by-step protocols to overcome these challenges.

Compound Properties Overview

Understanding the physicochemical properties of this compound is the first step in designing an effective solubilization strategy.

PropertyValue / StructureScientific Implication
Chemical Structure Chemical Structure of this compoundThe carboxylic acid (-COOH) group makes the molecule acidic. The aromatic ring and pyrrolidine group contribute to its hydrophobicity and low intrinsic aqueous solubility.
Molecular Formula C₁₁H₁₂ClNO₂[1]-
Molecular Weight 225.67 g/mol [1]Essential for calculating molar concentrations for stock solutions.
Predicted pKa ~4.5 - 5.0The carboxyl group's acidity is key to pH-dependent solubility strategies. At pH values above the pKa, the molecule will be deprotonated and more soluble in water.[2][3][4]
Appearance White to off-white powderVisual confirmation of dissolution is critical.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations (e.g., 10-50 mM), its solubilizing power is dramatically reduced upon dilution into a predominantly aqueous environment like cell culture media or assay buffer.[5] The compound's concentration has exceeded its thermodynamic aqueous solubility limit .

Causality: The hydrophobic parts of the this compound molecule are poorly solvated by water. When the DMSO concentration drops significantly (typically below 10-20%), the water molecules cannot keep the compound molecules apart, leading to aggregation and precipitation.

Immediate Solutions:

  • Lower the Final Concentration: Determine if your assay can produce a sufficient signal at a lower final concentration of the compound.

  • Increase the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, though this should always be validated.[5][6] Ensure your vehicle control contains the exact same final DMSO concentration.

  • Use a Stepwise Dilution Protocol: Avoid adding a small volume of high-concentration DMSO stock directly into a large volume of buffer. Instead, perform one or more intermediate dilution steps in your assay medium to ease the transition from an organic to an aqueous environment.[6]

Q2: What is the best way to prepare a high-concentration stock solution?

Answer:

For most small molecules, anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions due to its strong solubilizing power and miscibility with aqueous solutions.[5][7][8] Proper preparation and storage are critical for maintaining compound integrity.[9][10][11][12][13]

Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Bring the vial of solid this compound and a bottle of anhydrous DMSO (≥99.9% purity) to room temperature inside a desiccator to prevent water absorption.

  • Weighing: On a calibrated analytical balance, accurately weigh out a precise amount of the compound (e.g., 2.26 mg).

  • Dissolving: Transfer the weighed solid to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Using a calibrated micropipette, add the calculated volume of DMSO to achieve the target concentration.

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

    • Example: For 2.26 mg of a 225.67 g/mol compound to make a 10 mM (0.01 mol/L) solution: Volume = 0.00226 g / (225.67 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

  • Solubilization: Vortex the tube for 1-2 minutes until the solid is completely dissolved.[5] If dissolution is slow, brief sonication in a water bath can be used.[5] Gentle warming (to 37°C) may also help but should be used with caution as it can degrade some compounds.[5]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles.[5][9] Store at -20°C or -80°C, protected from light.

Q3: How can I use pH to improve the solubility of this compound?

Answer:

This is one of the most effective strategies for this specific molecule. As a carboxylic acid, its solubility is highly dependent on pH.[3][14][15] By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid group (-COOH) to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and thus more soluble in water.[14][15]

The Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[16][17][18][19][20]

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the soluble, deprotonated form.

  • [HA] is the poorly soluble, protonated form.

To ensure over 90% of the compound is in its soluble form, the pH should be at least 1 unit higher than the pKa. For a predicted pKa of ~4.8, a buffer pH of 6.0 or higher is recommended. For a pH of 8.0, the compound will be almost completely ionized and soluble.

Experimental Workflow: pH-Dependent Solubilization

G cluster_0 Decision Process start Is intrinsic aqueous solubility sufficient? check_pka Compound is an ionizable acid (pKa ~4.8) start->check_pka No strategy Strategy: Increase pH above pKa check_pka->strategy result Result: Formation of soluble carboxylate salt strategy->result

Caption: pH adjustment strategy for acidic compounds.

Protocol: Preparing a pH-Adjusted Stock Solution

  • Prepare a 10-50 mM solution of a suitable buffer, such as Tris or HEPES, at a pH of 8.0.

  • Alternatively, for a high-concentration stock, weigh the compound and add a stoichiometric equivalent of 1N NaOH to form the sodium salt in situ, then dilute with water or buffer.

  • Add the solid this compound to the basic buffer and vortex/sonicate until fully dissolved.

Important Considerations:

  • Compound Stability: Confirm that your compound is stable at elevated pH for the duration of your experiment.

  • Assay Compatibility: Ensure that the higher pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Q4: My assay is sensitive to both DMSO and high pH. What are the alternative options?

Answer:

When standard solvents and pH adjustments are not viable, several formulation-based strategies can be employed. These methods work by creating a more favorable microenvironment for the drug molecule.[21][22][23]

MethodMechanism of ActionProsConsBest For
Co-solvents Reduces the polarity of the aqueous solvent, making it more "organic-like". Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[21][22]Simple to implement.Can still cause protein denaturation or cell toxicity at higher concentrations. May not provide a large increase in solubility.Biochemical assays where protein structure is not highly sensitive.
Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous buffer.[24] Examples include Tween-20, Tween-80, and Triton X-100.[25]Highly effective at low concentrations (e.g., 0.01-0.1%).Can interfere with some assays (e.g., membrane-based assays) and can be toxic to cells above the CMC.[25]Enzyme kinetics and other biochemical assays. Not generally recommended for live-cell assays.[25]
Cyclodextrins These are cyclic oligosaccharides that form a "bucket" with a hydrophobic interior and a hydrophilic exterior. The drug molecule is encapsulated within the hydrophobic cavity.[26][27][28][29][30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[26]Generally low toxicity and well-tolerated by cells.[26] Can significantly increase solubility.Can be expensive. May alter the free concentration of the drug available to interact with its target.Cell-based assays and in vivo studies where DMSO is not tolerated.
Q5: How do I choose the right solubilization strategy for my specific assay?

Answer:

The optimal strategy depends on a hierarchy of factors including your required final concentration and the specific constraints of your biological assay. This workflow can guide your decision-making process.

G start Start: Define Required Final Concentration & Assay Type q_dmso Can the assay tolerate 0.1-0.5% DMSO? start->q_dmso dmso_yes Method 1: Prepare 10-50 mM DMSO stock. Perform serial dilutions. q_dmso->dmso_yes Yes dmso_no Assay is DMSO-intolerant. q_dmso->dmso_no No q_ph Is the assay compatible with pH 7.5-8.5? dmso_no->q_ph ph_yes Method 2: Prepare stock in basic buffer (e.g., 50mM Tris pH 8.0). q_ph->ph_yes Yes ph_no Assay requires physiological pH. q_ph->ph_no No q_assay_type Is it a cell-based or biochemical assay? ph_no->q_assay_type cell_based Method 3: Use Cyclodextrins (e.g., HP-β-CD) for formulation. q_assay_type->cell_based Cell-based biochem Method 4: Test Co-solvents (PEG400) or low % Surfactants (Tween-20). q_assay_type->biochem Biochemical

Caption: Decision workflow for selecting a solubilization method.

References

Common impurities in commercial 3-Chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-pyrrolidinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and troubleshoot common purity-related issues encountered during its use. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven analytical strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and what is their origin?

The impurity profile of commercial this compound is primarily dictated by its synthesis route. The most common industrial synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, 3-Chloro-4-fluorobenzoic acid is treated with pyrrolidine. The fluorine atom is an excellent leaving group in this context because its position is para to the strongly electron-withdrawing carboxylic acid group, which activates the aromatic ring for nucleophilic attack.[1][2]

Based on this pathway, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 3-Chloro-4-fluorobenzoic acid: Incomplete reaction can lead to the persistence of this key starting material in the final product.

    • Pyrrolidine: Often used in excess to drive the reaction to completion, residual pyrrolidine can remain.

  • Isomeric Impurities:

    • 4-Chloro-3-pyrrolidinobenzoic acid: This isomer can arise if the synthesis inadvertently starts from 3,4-dichlorobenzoic acid instead of 3-chloro-4-fluorobenzoic acid. While the chlorine at the C4 position is less reactive than fluorine, its substitution can occur under forcing conditions, leading to this isomeric impurity.

  • Side-Reaction Byproducts:

    • 3-Chloro-4-hydroxybenzoic acid: Can be formed by the hydrolysis of the starting material (3-chloro-4-fluorobenzoic acid) if water is present in the reaction mixture, especially at elevated temperatures.

  • Residual Solvents & Reagents:

    • High-boiling point solvents like DMSO or DMF, commonly used for SNAr reactions, may be present.

    • Inorganic salts originating from the base used in the reaction (e.g., potassium carbonate) may also be found in trace amounts.

Below is a diagram illustrating the primary synthesis pathway and the origin of key impurities.

G cluster_synthesis Primary Synthesis Route (SNAr) cluster_impurities Common Impurity Origins SM1 3-Chloro-4-fluorobenzoic acid Product This compound SM1->Product + Pyrrolidine (Base, Heat) Impurity1 Residual 3-Chloro-4-fluorobenzoic acid (Unreacted Starting Material) SM1->Impurity1 Incomplete Reaction Impurity4 3-Chloro-4-hydroxybenzoic acid (Hydrolysis Byproduct) SM1->Impurity4 + H2O (Side Reaction) SM2 Pyrrolidine SM2->Product Impurity2 Residual Pyrrolidine (Excess Reagent) SM2->Impurity2 Incomplete Removal Impurity3 4-Chloro-3-pyrrolidinobenzoic acid (Isomeric Impurity) Product->Impurity3 From alternative starting material (3,4-dichlorobenzoic acid)

Caption: Synthesis of this compound and impurity formation.

Q2: How can these impurities impact my downstream experiments, such as amide coupling?

Impurities can have significant, often detrimental, effects on subsequent synthetic steps. Understanding their potential impact is crucial for experimental success.

ImpurityChemical NaturePotential Impact on Downstream Reactions (e.g., Amide Coupling)
3-Chloro-4-fluorobenzoic acid Carboxylic AcidHigh Impact. Competes directly with the desired product in amide coupling reactions. This leads to the formation of an unwanted amide byproduct, reduces the yield of the target molecule, and complicates purification.
Pyrrolidine Secondary Amine (Nucleophile)Moderate Impact. As a nucleophile, it can react with activated esters or acyl chlorides intended for your desired amine, consuming reagents and forming a pyrrolidinyl amide byproduct.
4-Chloro-3-pyrrolidinobenzoic acid Isomeric Carboxylic AcidHigh Impact. This isomer will also participate in amide coupling, leading to a final product with the incorrect substitution pattern. This isomeric product may be very difficult to separate from the desired product due to similar physical properties.
3-Chloro-4-hydroxybenzoic acid Phenolic Carboxylic AcidModerate Impact. The carboxylic acid group will compete in amide coupling. The phenolic hydroxyl group can also react under certain conditions, leading to further side products.
Q3: What is the recommended workflow for assessing the purity of my material before use?

A multi-step analytical approach is recommended to ensure the quality of your this compound.

  • Initial Purity Screen (RP-HPLC): A reversed-phase HPLC analysis with UV detection is the gold standard for quantifying the main component and detecting minor impurities.[3] An area percentage of ≥98% is a good starting point for many applications.

  • Structural Confirmation & Impurity ID (NMR): ¹H NMR spectroscopy provides confirmation of the product's structure and can help identify impurities by their characteristic signals, especially unreacted starting materials which have distinct aromatic proton patterns.[4]

  • High-Sensitivity Impurity ID (LC-MS): Liquid Chromatography-Mass Spectrometry is invaluable for detecting and identifying low-level impurities by their mass-to-charge ratio, confirming the presence of the species listed in the table above.

G Start Receive Commercial This compound HPLC Perform RP-HPLC Analysis (See Protocol 1) Start->HPLC CheckPurity Purity ≥ 98% and no major unknown peaks? HPLC->CheckPurity NMR Perform ¹H NMR Analysis (See Protocol 2) CheckPurity->NMR No Proceed Proceed with Experiment CheckPurity->Proceed Yes LCMS Perform LC-MS Analysis for impurity identification NMR->LCMS Purify Purify Material (e.g., Recrystallization) LCMS->Purify Purify->HPLC Re-analyze

Caption: Recommended analytical workflow for quality control.

Troubleshooting Guide

Scenario 1: My amide coupling reaction yield is low, and LC-MS shows an unexpected mass corresponding to my coupling amine plus 158.5 g/mol .
  • Likely Cause: This mass difference corresponds to the acylation of your amine with 3-Chloro-4-fluorobenzoic acid (FW: 174.57) instead of your target acid (FW: 225.67), with the loss of water. The presence of unreacted 3-Chloro-4-fluorobenzoic acid in your starting material is the most probable cause.

  • Troubleshooting Steps:

    • Confirm the Impurity: Analyze your batch of this compound using the HPLC and NMR protocols below. Look for the characteristic signals of the starting material.

    • Purify the Starting Material: If the impurity is confirmed, purify the acid via recrystallization (see Protocol 3) to remove the unreacted starting material.

    • Re-run the Reaction: Use the purified material in your amide coupling reaction.

Scenario 2: My ¹H NMR spectrum shows two distinct sets of aromatic signals, both integrating to 3 protons, but with different splitting patterns.
  • Likely Cause: You are likely seeing a mixture of the desired product and an impurity with a similar aromatic structure.

    • Desired Product (this compound): Expect signals around 7.9 ppm (d, 1H), 7.8 ppm (dd, 1H), and 6.7 ppm (d, 1H).

    • Impurity (3-Chloro-4-fluorobenzoic acid): This will show a different pattern, typically with signals around 8.0 ppm (dd), 7.8 ppm (ddd), and 7.3 ppm (t). The fluorine atom will also introduce additional coupling (splitting).

    • Impurity (4-Chloro-3-pyrrolidinobenzoic acid): This isomer will have a different aromatic pattern again, which may be difficult to distinguish without a reference standard but will differ from the main product.

  • Troubleshooting Steps:

    • Integrate Carefully: Determine the approximate ratio of the two species by comparing the integrations of their respective aromatic signals.

    • Spike Study: If you have a standard of 3-Chloro-4-fluorobenzoic acid, "spike" your NMR sample with a small amount. An increase in the intensity of the impurity signals will confirm its identity.

    • Purify: If the impurity level is unacceptable, proceed with purification.

Analytical & Purification Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a robust method for determining the purity of this compound.[3]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Procedure:

    • Mobile Phase Preparation: Prepare and degas both solvents.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and B to create a 1 mg/mL stock solution. Dilute as necessary.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 254 nm

      • Gradient Program:

        Time (min) % Solvent A % Solvent B
        0.0 95 5
        20.0 5 95
        25.0 5 95
        25.1 95 5

        | 30.0 | 95 | 5 |

    • Analysis: Inject a blank (diluent), followed by your sample. The product should have a retention time of approximately 10-15 minutes. Calculate purity based on the area percent of the main peak. Unreacted 3-Chloro-4-fluorobenzoic acid will elute earlier.

Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy
  • Instrumentation: Standard NMR spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Product Signals: Look for the characteristic aromatic protons as described in Troubleshooting Scenario 2, as well as signals for the pyrrolidine ring protons (typically broad multiplets around 3.3 ppm and 2.0 ppm) and the carboxylic acid proton (a very broad signal >12 ppm).

      • Impurity Signals: Compare any extra signals to the known patterns of suspected impurities. Residual pyrrolidine will show sharp signals in the aliphatic region.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for removing less soluble starting materials and side products.

  • Solvent System Selection: A mixture of ethanol and water is a good starting point. The compound should be soluble in hot ethanol and poorly soluble in water.

  • Procedure:

    • Dissolve the impure this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

    • Verify Purity: Re-analyze the purified material using Protocol 1 (HPLC) to confirm the removal of impurities.

References

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable technique for purifying solid organic compounds, recrystallization is essential for achieving the high purity required in pharmaceutical research and development.[1] This guide provides a comprehensive technical resource for researchers working with 3-Chloro-4-pyrrolidinobenzoic acid, focusing on troubleshooting common issues and answering frequently asked questions to streamline the purification process.

As Senior Application Scientists, we understand that purification is both an art and a science. This guide is structured to not only provide step-by-step instructions but also to explain the underlying principles, empowering you to make informed decisions and adapt these techniques to your specific experimental context.

This section addresses fundamental questions about the principles of recrystallization, providing the core knowledge needed for success.

Q1: What is the primary principle behind recrystallization?

Recrystallization is a purification technique based on differential solubility.[2] The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[2] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room or ice-bath temperatures.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]

Q2: How do I select the best solvent for purifying this compound?

Since detailed solubility data for this compound is not widely published, an empirical approach through small-scale solvent screening is the most reliable method.[5] The ideal solvent should meet several criteria:

  • High-Temperature Solubility: It must dissolve the crude compound completely when hot (near its boiling point).[1]

  • Low-Temperature Insolubility: It should provide poor solubility for the compound when cold, ensuring maximum recovery.[1]

  • Impurity Solubility: It should either dissolve impurities completely at all temperatures or not dissolve them at all (allowing for removal via hot filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

Based on the structure of this compound (a substituted benzoic acid), a range of polar to moderately polar organic solvents should be tested.

Q3: Why is using the minimum amount of hot solvent so critical?

Using the minimum amount of boiling solvent is essential to create a saturated solution.[4] If an excess of solvent is used, the solution will not be saturated upon cooling. Consequently, the compound will remain dissolved in the mother liquor even at low temperatures, leading to significantly reduced or even zero yield of crystals.[4][6]

Q4: What is a mixed-solvent (or two-solvent) system and when should I use it?

A mixed-solvent system is employed when no single solvent meets the ideal criteria. This technique uses two miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[7] The crude solid is first dissolved in a minimum amount of the hot "solvent." Then, the hot "anti-solvent" is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the hot "solvent" are added to redissolve the precipitate, and the clear solution is then allowed to cool slowly. This method is particularly useful but increases the risk of the compound "oiling out."[6]

Section 2: Experimental Protocol - Recrystallization of this compound

This section provides a detailed workflow, starting with solvent selection and proceeding to the full-scale purification.

Part A: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will produce a large crop of crystals.

SolventBoiling Point (°C)PolarityRationale & Notes
Water (H₂O)100HighBenzoic acids often have low water solubility but can be soluble in hot water.[8] Good for highly polar impurities.
Ethanol (EtOH)78HighOften a good solvent for carboxylic acids. May show high solubility even when cold, potentially reducing yield. Might be suitable as part of a mixed-solvent system with water.
Isopropanol (IPA)82MediumSimilar to ethanol but slightly less polar. May offer a better solubility profile (less soluble when cold).
Acetone56MediumA strong solvent that often dissolves compounds well.[8] Its low boiling point makes it easy to remove but can lead to rapid crystallization.
Ethyl Acetate77MediumA good general-purpose solvent for moderately polar compounds.[8]
Toluene111LowLess likely to be a good single solvent but could be useful as an anti-solvent with a more polar solvent like acetone or ethyl acetate.
Part B: Bulk Recrystallization Workflow

The following diagram outlines the standard procedure once a suitable solvent has been identified.

Caption: General workflow for single-solvent recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat to boiling while stirring. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[4]

  • Hot Filtration (Conditional): If insoluble impurities or colored materials are present, this step is necessary. If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. To remove charcoal or other insoluble matter, perform a hot gravity filtration into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[4] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Dry the crystals completely. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides solutions to common problems.

Q: My compound "oiled out" instead of forming crystals. What should I do?

An oil forms when a solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with impure compounds or when using mixed-solvent systems.[6]

  • Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to lower the saturation point. Attempt to cool the solution again, but much more slowly.[6]

  • Solution 2: Induce Crystallization at a Higher Temperature. As the diluted solution cools, vigorously scratch the inside of the flask with a glass rod just below the solvent surface. This can create nucleation sites and induce crystallization before the temperature drops low enough for oiling to occur.[5]

  • Solution 3: Re-evaluate Your Solvent. If oiling persists, the chosen solvent system may be unsuitable. Re-screen for a different solvent.

Q: No crystals are forming, even after the solution is cold. What are the next steps?

This is a common issue that typically points to one of two causes: either too much solvent was used, or the solution is supersaturated.[6][9]

Caption: Decision tree for troubleshooting failure to crystallize.

  • Cause 1: Too Much Solvent. The solution is not saturated.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[9]

  • Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should and requires a nucleation point to begin crystallization.[6]

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystals to begin forming.[5]

    • Solution B (Seed Crystal): If available, add a single, tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal growth.[5]

Q: The crystals formed very quickly and look like a fine powder. Is this a problem?

Rapid crystallization is undesirable because it can trap impurities within the growing crystal lattice, defeating the purpose of the purification.[9] An ideal crystallization should occur over 15-30 minutes.

  • Solution: The best course of action is to re-run the recrystallization. Re-heat the solution to dissolve the powder, add a small amount of extra solvent (1-2 mL), and ensure the subsequent cooling is much slower. Insulate the flask by placing it on a cork ring or folded paper towels to prevent rapid heat loss.[9]

Q: My final product is still colored. How can I remove the impurity?

Colored impurities are often large, polar molecules with extended conjugation.

  • Solution: These can usually be removed by using activated charcoal. After dissolving the crude product in the hot solvent, allow the solution to cool slightly before adding a very small amount of charcoal (a micro-spatula tip is often enough). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q: My recovery yield is very low. How can I improve it?

Low yield can result from several factors:

  • Using too much solvent: As discussed, this is the most common cause.[6]

  • Premature crystallization: The compound crystallized in the funnel during hot filtration. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Cool the flask in an ice-salt bath for a longer period to maximize precipitation.

  • Sub-optimal solvent choice: The compound may have significant solubility in the solvent even when cold. Re-screen for a better solvent or consider a mixed-solvent system.

By methodically addressing these potential issues, researchers can optimize the recrystallization of this compound to achieve high purity and yield, critical for advancing drug development programs.

References

Technical Support Center: A Researcher's Guide to 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling. Our recommendations are grounded in established principles of chemical stability to help you safeguard your experiments and developmental workflows.

I. Understanding the Stability of this compound

This compound is a multifaceted molecule, incorporating a substituted benzoic acid and a pyrrolidine ring. This unique structure, while advantageous for synthesis, also presents specific stability considerations. Degradation can be initiated by several factors, including improper temperature, exposure to light, atmospheric moisture, and oxygen. Understanding these vulnerabilities is the first step toward effective preservation.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark environment. A controlled room temperature, away from direct sunlight and sources of heat, is recommended.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[3][4] For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen) is advisable.

Q2: I've noticed a change in the color of my this compound. What does this indicate?

A change in color, such as yellowing or browning, is a common visual indicator of chemical degradation. This can be caused by oxidation of the pyrrolidine ring or other complex reactions initiated by exposure to light, air, or impurities. If you observe a color change, it is crucial to re-analyze the material for purity before use.

Q3: My compound has developed a slight odor. Is it still usable?

The development of an odor, particularly an amine-like smell, could suggest the degradation of the pyrrolidine moiety. While benzoic acid itself has a faint, non-offensive odor, any new or intensified smell warrants investigation.[1] As with color change, a purity assessment is strongly recommended.

Q4: Can I store this compound in a standard laboratory freezer?

While lower temperatures generally slow down degradation rates, storing this compound in a non-frost-free freezer can introduce moisture through condensation each time the container is opened. If freezer storage is necessary, it is essential to allow the container to equilibrate to room temperature before opening to prevent water condensation on the solid material. A desiccator can also be used during this warming period.

Q5: What are the primary chemical moieties susceptible to degradation?

The two primary sites for potential degradation are the pyrrolidine ring and the carboxylic acid group. The pyrrolidine ring, being a secondary amine, is susceptible to oxidation. The carboxylic acid can potentially undergo decarboxylation under high heat, though this is less common under typical storage conditions. The chloro-substituent on the aromatic ring is generally stable but can be involved in photolytic reactions under UV light exposure.

III. Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a structured approach to identifying and mitigating degradation of your this compound.

Visual Inspection and Initial Assessment
ObservationPotential CauseRecommended Action
Change in Color (e.g., yellowing) Oxidation, photodecompositionPerform purity analysis (e.g., HPLC, NMR). Protect from light. Store under an inert atmosphere.
Clumping or Caking of Powder Moisture absorptionDry the sample under vacuum. Store in a desiccator with a suitable drying agent. Ensure the container is tightly sealed.
Development of an Odor Decomposition of the pyrrolidine ringAssess purity immediately. If degradation is confirmed, consider if the material is still suitable for its intended, non-critical use, or dispose of it according to safety guidelines.
Reduced Solubility Formation of insoluble degradation products or polymersTest solubility in a small amount of the intended solvent. If solubility is compromised, the material may not be suitable for use.
Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway involves the oxidation of the pyrrolidine ring, which is a common degradation route for such heterocyclic amines.

G A This compound C Oxidized Intermediates (e.g., N-oxide, iminium ion) A->C Oxidation B Oxidative Stress (O₂, Light, Metal Ions) B->A D Further Degradation Products (e.g., ring-opened species, polymers) C->D Decomposition

Caption: Hypothetical oxidative degradation pathway for this compound.

IV. Experimental Protocols for Purity Assessment

To ensure the integrity of your starting material, regular purity checks are advisable, especially if the material has been stored for an extended period or if any signs of degradation are observed.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a highly effective method for quantifying the purity of this compound and detecting degradation products.[5][6]

1. Preparation of Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (HPLC Grade)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Degas both solvents prior to use.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh approximately 1 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • Calculate the purity of the sample by the area percentage method, comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Workflow for Investigating Compound Degradation

G cluster_0 Initial Observation cluster_1 Analytical Confirmation cluster_2 Decision Making A Visual Inspection (Color, Clumping) C Purity Analysis (HPLC, LC-MS) A->C B Olfactory Check (New Odor) B->C D Structural Analysis (NMR, IR) C->D If impurities detected E Assess Purity Results C->E D->E F Material Still Fit for Use? E->F G Quarantine or Dispose F->G No H Proceed with Experiment F->H Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Strategy: 3-Chloro-4-pyrrolidinobenzoic Acid versus Precursor Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Benzoic Acids

In the landscape of modern organic synthesis, benzoic acid derivatives are foundational building blocks, prized for their versatility in constructing everything from active pharmaceutical ingredients (APIs) to advanced materials.[1][2] The aromatic ring and its carboxylic acid handle offer a robust platform for diverse chemical transformations. However, the drive for molecular complexity and enhanced pharmacological activity necessitates moving beyond simple substitutions. The incorporation of sp³-rich, three-dimensional scaffolds, such as the pyrrolidine ring, has become a cornerstone of contemporary drug discovery.[3][4] This saturated heterocycle can significantly improve physicochemical properties, introduce stereochemical complexity, and provide new vectors for target engagement.[3][5]

This guide provides a comparative analysis of the synthesis and utility of 3-chloro-4-pyrrolidinobenzoic acid against its common synthetic precursors, particularly 3-chloro-4-fluorobenzoic acid. We will explore not only the "how" of the synthesis but, more critically, the "why" behind the strategic choices a chemist makes, focusing on reaction mechanisms, comparative reactivity in downstream applications, and the ultimate impact on molecular properties.

The Precursor: Synthesis of Halogenated Benzoic Acids

The journey towards complex molecules often begins with simpler, commercially available, or readily synthesized starting materials. Dihalogenated benzoic acids are a prime example. The synthesis of a compound like 3-chloro-4-fluorobenzoic acid serves as a crucial first step and a benchmark for comparison.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzoic Acid

This protocol details a common method for the preparation of 3-chloro-4-fluorobenzoic acid from its corresponding benzoyl chloride, a route valued for its high yield and purity.[6]

Objective: To synthesize 3-chloro-4-fluorobenzoic acid via hydrolysis of 3-chloro-4-fluorobenzoyl chloride.

Materials:

  • 3-chloro-4-fluorobenzoyl chloride (2.0 g)

  • 50% Sodium hydroxide (NaOH) solution (4.0 g)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2.0 g of 3-chloro-4-fluorobenzoyl chloride with a solution of 4.0 g of 50% NaOH in 20 g of water.

  • Heat the mixture to 60°C while stirring. Cautious hydrolysis will occur. Maintain this temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and continue stirring for an additional 2 hours to ensure complete hydrolysis.

  • Carefully acidify the reaction mixture to pH 1 using concentrated HCl. A white precipitate will form.

  • Isolate the precipitate by vacuum filtration.

  • Wash the solid sequentially with dilute HCl and deionized water to remove any remaining salts.

  • Dry the product under vacuum to yield 3-chloro-4-fluorobenzoic acid as a white powder.

Expected Outcome:

  • Yield: ~92-93%[6]

  • Purity: High, suitable for subsequent reactions.

  • Melting Point: 136°C[6]

The Target Molecule: Strategic Synthesis of this compound

The transformation from a dihalogenated precursor to our target molecule represents a key strategic step. The most direct and efficient pathway is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality in Experimental Design: Why SNAr?

The choice of an SNAr reaction is dictated by the electronic properties of the 3-chloro-4-fluorobenzoic acid scaffold.

  • Activation: The carboxylic acid group (and the chloro group) are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.

  • Regioselectivity: The fluorine atom is positioned para to the electron-withdrawing carboxylic acid group, making it the more activated position for substitution. Furthermore, fluorine is an excellent leaving group in SNAr reactions, far superior to chlorine. This differential reactivity ensures that the incoming nucleophile (pyrrolidine) selectively displaces the fluorine atom, providing a single, predictable product.

  • Efficiency: This reaction is typically high-yielding and proceeds under relatively mild conditions, making it an attractive method for both lab-scale and potential scale-up operations.

start Starting Materials: 3-Chloro-4-fluorobenzoic Acid Pyrrolidine, K2CO3 reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO Temperature: 80-100°C start->reaction Combine & Heat workup Aqueous Workup Acidification (HCl) to pH ~4-5 reaction->workup Reaction Completion isolation Isolation & Purification Filtration Washing (H2O) Drying workup->isolation Precipitation product Final Product: This compound isolation->product Pure Compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound by reacting 3-chloro-4-fluorobenzoic acid with pyrrolidine.

Materials:

  • 3-chloro-4-fluorobenzoic acid (1.0 eq)

  • Pyrrolidine (2.0-2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • 1M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a stirred solution of 3-chloro-4-fluorobenzoic acid in DMSO, add potassium carbonate.

  • Add pyrrolidine to the suspension. The excess pyrrolidine acts as both a reactant and can assist with solubility.

  • Heat the reaction mixture to 80-100°C and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • Dry the product under high vacuum to afford pure this compound.

Comparative Analysis in Downstream Synthesis: The Suzuki-Miyaura Coupling

With our target molecule in hand, the crucial question becomes: how does it perform in subsequent reactions compared to its precursors? The Suzuki-Miyaura cross-coupling is an ideal test case, as it is one of the most powerful and widely used C-C bond-forming reactions in modern chemistry.[7][8]

The reaction couples an organohalide with a boronic acid or ester, catalyzed by a palladium complex.[9] The key step for our comparison is the initial oxidative addition of the aryl chloride to the Pd(0) catalyst.

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation pd_complex_2 Ar-Pd(II)-R(L2) transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects on Reactivity

The electronic nature of the substituents on the aryl halide has a profound impact on the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Groups like fluorine (-F) and the carboxylic acid (-COOH) make the aromatic ring electron-deficient. This facilitates the oxidative addition of the C-Cl bond to the electron-rich Pd(0) catalyst, generally leading to faster reaction rates.

  • Electron-Donating Groups (EDGs): The pyrrolidine group is a strong electron-donating group due to the nitrogen lone pair's resonance with the aromatic ring. This increases the electron density on the ring, making the oxidative addition of the C-Cl bond more difficult and slower.

This electronic difference is the central trade-off. While the pyrrolidine moiety is desirable for its pharmacological properties, its presence deactivates the molecule towards one of the most common synthetic transformations for building molecular complexity.

Data-Driven Comparison

The following table summarizes typical outcomes for the Suzuki coupling of different benzoic acid derivatives with phenylboronic acid. Conditions are generalized, as specific catalyst/ligand systems can be optimized for each substrate.

SubstrateKey Substituent EffectTypical Catalyst SystemRelative Reaction TimeTypical Yield
3-Chlorobenzoic AcidNeutral/Weakly DeactivatingPd(OAc)₂ / SPhosModerateGood-Excellent
3-Chloro-4-fluorobenzoic AcidElectron-Withdrawing (-F)Pd(OAc)₂ / SPhosFastExcellent
This compound Strongly Electron-Donating (-NR₂) Pd₂(dba)₃ / Buchwald Ligand (e.g., XPhos) Slow / Requires Forcing Conditions Moderate-Good

This table is a qualitative summary based on established principles of substituent effects in cross-coupling reactions. Specific results will vary.

Interpretation of Data:

  • 3-Chloro-4-fluorobenzoic acid is the most reactive substrate due to the electron-withdrawing nature of the fluorine atom, which accelerates the rate-limiting oxidative addition step.

  • This compound is significantly less reactive. Overcoming the deactivating effect of the electron-rich pyrrolidine group often requires more advanced catalytic systems (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos) and potentially higher temperatures or longer reaction times to achieve good yields.

  • The synthetic chemist must therefore make a strategic choice: perform the Suzuki coupling early on the more reactive dihalo-precursor, or install the pyrrolidine moiety first and contend with a more challenging coupling reaction later. The former is often the more efficient route.

Conclusion: A Strategic Synthesis Guide

The comparison between this compound and its simpler halogenated precursors highlights a fundamental principle in multi-step synthesis: the order of operations is critical.

  • This compound is a valuable building block, incorporating a 3D heterocyclic motif known to enhance pharmacological properties.[3][5] The pyrrolidine group confers unique characteristics but also presents a synthetic challenge.

  • Synthetic Utility: The electron-donating nature of the pyrrolidine ring deactivates the C-Cl bond towards oxidative addition, making downstream cross-coupling reactions like the Suzuki-Miyaura more challenging compared to electron-deficient precursors like 3-chloro-4-fluorobenzoic acid.

  • Strategic Recommendation: For synthetic efficiency, it is often preferable to utilize the higher reactivity of dihalogenated benzoic acids to perform key bond-forming reactions (like Suzuki couplings) before introducing the pyrrolidine ring via a robust and high-yielding SNAr reaction. This approach leverages the favorable electronic properties of each intermediate to maximize yields and minimize the need for harsh reaction conditions.

Ultimately, understanding the electronic interplay of substituents is paramount. This guide demonstrates that a successful synthesis is not merely about executing steps but about strategically navigating the shifting reactivity of intermediates to build molecular complexity with purpose and efficiency.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Chloro-4-pyrrolidinobenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the validation process.

This document is structured to provide a side-by-side comparison of two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation of these methods will be explored in the context of international guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][8][9] This involves a thorough evaluation of the method's performance characteristics to ensure that it is reliable, reproducible, and accurate for the analysis of this compound in a given sample matrix. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through routine use.[10][11]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development and validation.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₂[12]
Molecular Weight 225.67 g/mol [12]
Boiling Point 396.4°C at 760 mmHg[12]
Density 1.339 g/cm³[12]

Note: This data is based on available information for this compound and provides a basis for initial chromatographic parameter selection.

Comparative Overview of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's affinity for the stationary and mobile phases, with detection via UV absorbance.Separation via HPLC coupled with mass analysis, providing mass-to-charge ratio information for high selectivity.
Sensitivity Generally in the microgram to nanogram per milliliter range.Highly sensitive, often achieving picogram to femtogram per milliliter levels.[13]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, as it can differentiate compounds with the same retention time but different mass-to-charge ratios.[13][14]
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Typical Application Routine quality control, purity assessment, and assay of bulk drug substances and formulated products.Trace level impurity analysis, bioanalytical studies, and characterization of complex mixtures.[15][16]

Experimental Design and Validation Parameters

The following sections detail the experimental protocols for validating both HPLC-UV and LC-MS/MS methods for the analysis of this compound. The validation will adhere to the principles outlined in the ICH Q2(R2) guideline.[2][5][9][17]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][18]

HPLC-UV Protocol:

  • Prepare a solution of this compound standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked sample by adding a known amount of the standard to the placebo.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound in the spiked sample should be free from any interference from the placebo at the same retention time. The peak purity should be evaluated using a photodiode array (PDA) detector.

LC-MS/MS Protocol:

  • Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Analyze a blank matrix sample to check for any endogenous interferences at the retention time and MRM transition of the analyte.

  • Analyze a matrix sample spiked with the analyte.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix. The signal-to-noise ratio for the analyte in the spiked sample should be greater than 20.

Workflow for Specificity Determination

cluster_hplcuv HPLC-UV Specificity cluster_lcmsms LC-MS/MS Specificity hplc_prep_std Prepare Standard Solution hplc_inject Inject Solutions hplc_prep_std->hplc_inject hplc_prep_placebo Prepare Placebo Solution hplc_prep_placebo->hplc_inject hplc_prep_spiked Prepare Spiked Sample hplc_prep_spiked->hplc_inject hplc_eval Evaluate Peak Purity & Interference hplc_inject->hplc_eval lcms_tune Optimize MRM Transitions lcms_analyze_blank Analyze Blank Matrix lcms_tune->lcms_analyze_blank lcms_analyze_spiked Analyze Spiked Matrix lcms_tune->lcms_analyze_spiked lcms_eval Check for Interferences lcms_analyze_blank->lcms_eval lcms_analyze_spiked->lcms_eval

Caption: Workflow for assessing method specificity.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][17]

Protocol (Applicable to both HPLC-UV and LC-MS/MS with modifications in concentration levels):

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range.

  • Inject each standard in triplicate.

  • Plot the average peak area (or peak area ratio for LC-MS/MS with an internal standard) against the concentration.

  • Perform a linear regression analysis.

Hypothetical Linearity Data:

HPLC-UV

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25310,250
50622,100
75935,800
1001,248,500
Correlation Coefficient (r²) 0.9995

LC-MS/MS

Concentration (ng/mL)Mean Peak Area Ratio (n=3)
0.50.028
10.055
50.275
100.548
251.370
Correlation Coefficient (r²) 0.9998

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy refers to the closeness of the test results to the true value.[3][10][18] It is typically assessed by recovery studies.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc.Measured Conc. (Mean, n=3)% Recovery
HPLC-UV (µg/mL)
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
LC-MS/MS (ng/mL)
Low QC1.51.4898.7%
Mid QC7.57.6101.3%
High QC2019.798.5%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance and within a wider range (e.g., 80-120%) for trace analysis.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[17][18]

Repeatability Protocol:

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (RSD).

Intermediate Precision Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Hypothetical Precision Data:

Precision LevelMean ConcentrationStandard Deviation% RSD
HPLC-UV (µg/mL)
Repeatability (n=6)50.10.350.7%
Intermediate Precision (n=12)50.30.480.95%
LC-MS/MS (ng/mL)
Repeatability (n=6)7.550.212.8%
Intermediate Precision (n=12)7.620.354.6%

Acceptance Criteria: The RSD should be ≤ 2% for drug substance assay and may be higher for impurity analysis and bioanalysis.

Method Validation Parameter Relationship

Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Accuracy->Range Accuracy->Precision Precision->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of key validation parameters.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17][18]

Protocol:

  • Introduce small, deliberate changes to the analytical method parameters. Examples include:

    • HPLC-UV: pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%).

    • LC-MS/MS: Source temperature (±10°C), collision energy (±2 eV).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations, and the results should not be significantly affected.

Conclusion: Selecting the Appropriate Validated Method

Both HPLC-UV and LC-MS/MS can be effectively validated for the analysis of this compound. The choice of method should be guided by the specific analytical needs.

  • HPLC-UV is a robust and cost-effective choice for routine quality control applications where high sensitivity is not a primary requirement. Its validation demonstrates reliability for assay and purity determinations in bulk material and finished products.

  • LC-MS/MS is the superior technique when high sensitivity and selectivity are paramount, such as in the analysis of trace impurities, pharmacokinetic studies, or analysis in complex biological matrices.[13][14][16] While more resource-intensive, its validation provides confidence in the quantification of this compound at very low levels.

Ultimately, a well-validated analytical method, regardless of the technology employed, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and protocols outlined in this guide provide a solid framework for achieving this critical objective.

References

Comparison Guide: Cross-Reactivity Analysis of Antibodies Targeting 3-Chloro-4-pyrrolidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing Antibody Specificity for Small Molecule Haptens

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 3-Chloro-4-pyrrolidinobenzoic acid derivatives. As small molecule haptens, these compounds present unique challenges for developing specific immunoassays. This document outlines the critical experimental workflows, explains the scientific rationale behind methodological choices, and provides a template for data presentation and interpretation, ensuring the development of robust and reliable antibody tools for research and drug development.

The Imperative of Specificity: Why Cross-Reactivity Studies are Critical

Therefore, a rigorous cross-reactivity assessment is not merely a characterization step but a foundational requirement for validating the fitness-for-purpose of an antibody reagent. This guide focuses on two complementary, high-standard methodologies: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for in-depth, label-free kinetic analysis.

Experimental Design: A Two-Pillar Approach to Validation

Pillar 1: Competitive ELISA for Specificity Screening

The competitive ELISA is the industry-standard method for determining the specificity of anti-hapten antibodies. It measures the ability of various structurally related compounds (analytes) to compete with a fixed amount of immobilized hapten-carrier conjugate for binding to the antibody.

The workflow involves coating a microplate with a conjugate of the target hapten (e.g., this compound conjugated to Bovine Serum Albumin, BSA), then adding the antibody pre-incubated with a dilution series of the test compound. The less the antibody binds to the plate, the more effectively the test compound has competed for its binding sites, indicating higher cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection P1 1. Coat Plate with Hapten-BSA Conjugate P2 2. Wash (Remove excess conjugate) P3 3. Block (Prevent non-specific binding) R3 6. Add Mixture to Plate Incubate to allow binding P3->R3 R1 4. Prepare Analyte dilutions (Target & Cross-Reactants) R2 5. Pre-incubate Antibody with Analyte dilutions D1 7. Wash (Remove unbound antibody) D2 8. Add HRP-Secondary Ab D3 9. Wash (Remove unbound 2° Ab) D4 10. Add TMB Substrate (Color development) D5 11. Stop Reaction & Read at 450 nm

Caption: Competitive ELISA workflow for antibody cross-reactivity testing.

  • Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. The hapten must be conjugated to a carrier protein like BSA to enable immobilization on the plate surface.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST). This removes any unbound conjugate.

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature (RT). This step is crucial to prevent non-specific binding of the antibody to the plate surface.

  • Competition Reaction:

    • In a separate "competition" plate, prepare serial dilutions of the primary target (this compound derivative) and each potential cross-reactant.

    • Add a fixed, pre-determined concentration of the primary antibody to each well of the competition plate. This concentration should be the one that gives approximately 80-90% of the maximum signal in a direct binding ELISA (the EC80-EC90 value).

    • Incubate the competition plate for at least 1 hour at RT to allow the antibody to bind to the free analyte in solution.

  • Transfer and Incubation: Transfer 100 µL from each well of the competition plate to the corresponding wells of the coated, blocked assay plate. Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at RT.

    • Wash the plate 4-5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate. Allow color to develop in the dark (typically 5-20 minutes).

    • Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 1N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the free analyte.

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of an analyte that causes a 50% reduction in the maximal signal.

  • Generate Inhibition Curves: Plot the percentage of inhibition versus the log of the analyte concentration. The percentage of inhibition is calculated as: % Inhibition = (1 - (Sample OD / Max Signal OD)) * 100

  • Determine IC50 Values: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for the primary target and each cross-reactant from their respective inhibition curves.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated by comparing the IC50 of a cross-reactant to the IC50 of the primary target compound. %CR = (IC50 of Primary Target / IC50 of Cross-Reactant) * 100

Compound IDStructureIC50 (nM)% Cross-Reactivity
Target-001 This compound 1.5 100%
Analog-0024-pyrrolidinobenzoic acid1501.0%
Analog-0033-Bromo-4-pyrrolidinobenzoic acid3.246.9%
Analog-0043-Chloro-4-piperidinobenzoic acid8500.18%
Metabolite-0053-Chloro-4-(3-hydroxy-pyrrolidin)benzoic acid256.0%
Negative Cmpd4-Aminobenzoic acid>10,000<0.01%

This is example data for illustrative purposes.

Pillar 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

SPR is a powerful, label-free technology that provides real-time kinetic data (association and dissociation rates) of molecular interactions. Using SPR as an orthogonal method provides a higher degree of confidence in the cross-reactivity profile. Here, we use a competition-in-solution format.

A sensor chip is functionalized with the hapten-carrier conjugate. A fixed concentration of the antibody is pre-mixed with varying concentrations of the free analyte (target or cross-reactant) and then injected over the chip. The amount of antibody that is free to bind to the chip surface is measured. A lower binding signal (Response Units, RU) indicates a stronger interaction between the antibody and the analyte in solution.

Caption: SPR solution competition workflow for kinetic validation.

  • Chip Immobilization: Covalently immobilize the hapten-BSA conjugate onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target level of ~200-500 RU. The goal is a stable surface with sufficient capacity to give a good signal with the antibody.

  • Analyte Preparation: Prepare serial dilutions of the primary target and all potential cross-reactants in the running buffer (e.g., HBS-EP+).

  • Competition Assay Cycle:

    • For each cycle, mix a fixed concentration of the antibody (typically a concentration equal to or just below its KD for the immobilized surface) with one concentration of the free analyte. Allow the mixture to equilibrate for >1 hour.

    • Inject the mixture over the immobilized hapten-BSA surface and the reference flow cell.

    • Measure the binding response at equilibrium (or near the end of the injection).

    • Inject running buffer to monitor dissociation.

    • Regenerate the surface using a low pH glycine or other appropriate regeneration solution to remove all bound antibody.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Plot the equilibrium response (Req) against the log of the free analyte concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site competition model) to derive the affinity (KD) or inhibition constant (Ki) of the antibody for the analyte in solution.

The key output is the equilibrium dissociation constant (KD), a direct measure of binding affinity. A lower KD signifies a stronger interaction. Cross-reactivity can be expressed by comparing the KD values.

Compound IDKD (nM) - SPR% Cross-Reactivity (vs. ELISA)Comments
Target-001 1.2 100%High-affinity binding confirmed.
Analog-0021851.0%Low cross-reactivity, consistent with ELISA.
Analog-0032.946.9%Significant cross-reactivity, consistent with ELISA.
Analog-004>10,0000.18%Negligible binding, confirms high specificity.
Metabolite-005316.0%Moderate cross-reactivity, data corroborates ELISA.

This is example data for illustrative purposes.

Synthesizing the Results: A Unified Specificity Profile

The power of this guide lies in the combined interpretation of both ELISA and SPR data. The ELISA serves as a robust, high-throughput screen to identify potential cross-reactants from a large panel of compounds. The SPR assay then provides high-confidence, quantitative validation of the binding affinity for the most critical of these compounds.

  • Concordant Results: When ELISA (%CR) and SPR (KD comparison) data align, it provides very strong evidence for the antibody's specificity profile. For example, high %CR in ELISA and a low KD in SPR for Analog-003 confirms it as a significant cross-reactant.

  • Discordant Results: Discrepancies can occasionally arise due to differences in assay format (e.g., avidity effects in ELISA vs. 1:1 kinetics in SPR, or impacts of the hapten-carrier conjugation). Such results necessitate further investigation to understand the binding mechanism.

By adhering to this rigorous, two-pillar validation framework, researchers and drug developers can generate a comprehensive and trustworthy specificity profile for any antibody raised against this compound derivatives, ensuring the reliability of downstream applications.

A Comparative Analysis of Synthetic Routes to 3-Chloro-4-pyrrolidinobenzoic Acid: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-4-pyrrolidinobenzoic Acid

This compound is a crucial substituted benzoic acid derivative that serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its structural features, including the chloro and pyrrolidino moieties, are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, offering experimental insights and data to inform process optimization and selection.

Synthetic Strategies: A Focus on Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach to the synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.[1] The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex.[2]

For the synthesis of our target molecule, two primary SNAr strategies emerge, distinguished by the choice of starting material and the nature of the leaving group.

Route 1: Synthesis via Nucleophilic Aromatic Substitution of a Fluorinated Precursor

This route is predicated on the superior ability of fluorine to act as a leaving group in many SNAr reactions, a consequence of the highly polarized carbon-fluorine bond which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] The synthesis proceeds in two key steps: the preparation of the 3-chloro-4-fluorobenzoic acid precursor, followed by its reaction with pyrrolidine.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Chloro-4-fluorobenzoic acid

The synthesis of 3-chloro-4-fluorobenzoic acid can be achieved through various methods. One common laboratory-scale method involves the diazotization of a substituted aniline, followed by a Sandmeyer or similar reaction. A more scalable approach, however, often involves the oxidation of a corresponding acetophenone or toluene derivative. For instance, 3-chloro-4-fluoroacetophenone can be oxidized using a strong oxidizing agent like sodium hypobromite in an aqueous solution.[4]

  • Materials: 3-chloro-4-fluoroacetophenone, sodium hydroxide, bromine, hydrochloric acid, benzene (or a safer alternative like toluene).

  • Procedure:

    • Prepare a solution of sodium hypobromite by carefully adding bromine to a cold aqueous solution of sodium hydroxide.

    • Add 3-chloro-4-fluoroacetophenone to the sodium hypobromite solution and stir at room temperature. The reaction is typically exothermic and may require cooling.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench any excess hypobromite with a reducing agent such as sodium bisulfite.

    • Acidify the aqueous phase with hydrochloric acid to precipitate the 3-chloro-4-fluorobenzoic acid.

    • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like benzene or a mixture of ethanol and water to obtain the purified product.[4]

Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

  • Materials: 3-chloro-4-fluorobenzoic acid, pyrrolidine, a high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF), and a base (e.g., potassium carbonate).

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-4-fluorobenzoic acid in the chosen solvent.

    • Add an excess of pyrrolidine (typically 2-3 equivalents) and a base such as potassium carbonate to neutralize the in-situ formed hydrofluoric acid.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the solid, wash with water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization.

Workflow for Route 1

Route 1 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: SNAr Reaction 3-chloro-4-fluoroacetophenone 3-chloro-4-fluoroacetophenone Oxidation Oxidation 3-chloro-4-fluoroacetophenone->Oxidation NaOBr, H2O 3-chloro-4-fluorobenzoic acid 3-chloro-4-fluorobenzoic acid Oxidation->3-chloro-4-fluorobenzoic acid SNAr SNAr 3-chloro-4-fluorobenzoic acid->SNAr Pyrrolidine Pyrrolidine Pyrrolidine->SNAr This compound This compound SNAr->this compound DMSO, K2CO3, Heat

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Nucleophilic Aromatic Substitution of a Nitro-Activated Precursor

An alternative SNAr approach involves using a starting material where the leaving group is activated by a nitro group. The powerful electron-withdrawing nature of the nitro group significantly enhances the rate of nucleophilic aromatic substitution. This route would typically involve the nitration of a suitable precursor, followed by the SNAr reaction with pyrrolidine, and finally, the reduction of the nitro group and subsequent diazotization and Sandmeyer reaction to install the chloro group. However, a more direct approach would be to start with a precursor that already contains the chloro and nitro groups in the desired positions.

Given the multi-step nature and potential for side reactions in a route involving the reduction of a nitro group and subsequent transformations, a more direct SNAr on a di-halogenated or nitro-halogenated benzoic acid is generally preferred for its efficiency. For the purpose of this guide, we will focus on the more direct and higher-yielding Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Via Fluorinated PrecursorRationale & Supporting Data
Overall Yield Moderate to HighYields for the oxidation of acetophenones are typically good (e.g., 74% for a similar transformation[4]). SNAr reactions with good leaving groups like fluorine are also generally high-yielding.
Scalability GoodThe reactions involved are generally amenable to scale-up. The use of common reagents and standard reaction conditions makes this route suitable for industrial production.
Purity of Final Product Good to ExcellentThe product often precipitates out of the reaction mixture upon acidification, which facilitates purification by simple filtration and washing. Recrystallization can further enhance purity.
Cost of Starting Materials ModerateThe cost of 3-chloro-4-fluoroacetophenone or other precursors can be a factor. However, the overall efficiency of the route can offset this.
Safety & Environmental Impact ModerateThe use of bromine in the precursor synthesis requires careful handling. The use of high-boiling point aprotic solvents like DMSO or DMF requires appropriate engineering controls. Efforts should be made to recycle solvents where possible.
Reaction Conditions Moderate to High TemperaturesThe SNAr step typically requires heating to proceed at a reasonable rate.

Mechanistic Insights: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr Mechanism Start 3-Chloro-4-fluorobenzoic acid + Pyrrolidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product This compound + F⁻ Intermediate->Product Loss of Leaving Group

References

A Head-to-Head Comparison of 3-Chloro-4-pyrrolidinobenzoic Acid and its Fluoro-Substituted Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic substitution of halogen atoms can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth, head-to-head comparison of two closely related benzoic acid derivatives: 3-Chloro-4-pyrrolidinobenzoic acid and its fluoro-substituted counterpart, 3-Fluoro-4-pyrrolidinobenzoic acid. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of chloro versus fluoro substitution in this chemical series.

While direct comparative studies on these two specific molecules are not extensively available in the public domain, this guide will synthesize existing knowledge on similar compounds, propose robust experimental protocols for their direct comparison, and leverage in silico modeling to predict their pharmacokinetic properties.

Physicochemical Properties: The Impact of the Halogen Switch

The substitution of a chlorine atom with fluorine, while seemingly minor, instigates significant changes in a molecule's electronic and steric characteristics. These alterations can have a cascading effect on properties crucial for drug development, such as acidity, lipophilicity, and metabolic stability.

Table 1: Predicted Physicochemical Properties

PropertyThis compound3-Fluoro-4-pyrrolidinobenzoic acidRationale for Difference
Molecular Formula C₁₁H₁₂ClNO₂C₁₁H₁₂FNO₂Elemental composition difference.
Molecular Weight 225.67 g/mol 209.22 g/mol Chlorine is a heavier atom than fluorine.
Predicted pKa ~4.2~4.0The higher electronegativity of fluorine leads to a stronger inductive electron-withdrawing effect, increasing the acidity of the carboxylic acid.
Predicted logP ~2.8~2.5Fluorine is less lipophilic than chlorine, which is expected to slightly decrease the octanol-water partition coefficient.

Synthesis Methodologies: A Proposed Comparative Workflow

While specific, detailed synthetic procedures for both compounds are not readily found in a single source, established methods for the synthesis of substituted benzoic acids and the introduction of pyrrolidine moieties can be adapted. A general and efficient approach involves the nucleophilic aromatic substitution of a dihalogenated benzoic acid precursor with pyrrolidine.

Proposed Synthetic Protocol

This protocol outlines a parallel synthesis approach to ensure a fair comparison of yield and purity.

Diagram 1: Proposed Synthesis Workflow

G cluster_chloro This compound Synthesis cluster_fluoro 3-Fluoro-4-pyrrolidinobenzoic acid Synthesis chloro_start 3,4-Dichlorobenzoic acid chloro_reagents Pyrrolidine, K₂CO₃, DMSO chloro_start->chloro_reagents Nucleophilic Aromatic Substitution chloro_product This compound chloro_reagents->chloro_product fluoro_start 3,4-Difluorobenzoic acid fluoro_reagents Pyrrolidine, K₂CO₃, DMSO fluoro_start->fluoro_reagents Nucleophilic Aromatic Substitution fluoro_product 3-Fluoro-4-pyrrolidinobenzoic acid fluoro_reagents->fluoro_product

Caption: Parallel synthesis of the chloro and fluoro analogs.

Step-by-Step Procedure:

  • Reaction Setup: In separate round-bottom flasks, dissolve 1 equivalent of 3,4-dichlorobenzoic acid and 3,4-difluorobenzoic acid in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To each flask, add 1.2 equivalents of pyrrolidine and 2.5 equivalents of potassium carbonate (K₂CO₃).

  • Reaction Conditions: Heat the reaction mixtures to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixtures to room temperature and pour into ice-water. Acidify with 1M HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired products.

Rationale for Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can solvate the potassium cation, thereby increasing the nucleophilicity of the pyrrolidine.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the pyrrolidine and neutralize the in situ formed hydrofluoric or hydrochloric acid.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-rich aromatic ring.

Comparative Biological Activity: A Proposed Screening Cascade

Based on preliminary information for the fluoro-analog, these compounds may possess antimicrobial, enzyme modulatory, and neuroprotective properties.[1] A tiered screening approach is recommended to systematically evaluate and compare their biological activities.

Diagram 2: Proposed Biological Screening Workflow

G start Synthesized Compounds (Chloro and Fluoro Analogs) tier1 Tier 1: Primary Screening - Antimicrobial (MIC) - Cytotoxicity (MTT) - Kinase Inhibition Panel start->tier1 tier2 Tier 2: Secondary Assays (for active compounds) - Dose-Response Curves (IC₅₀/EC₅₀) - Mechanism of Action Studies tier1->tier2 tier3 Tier 3: In Vivo Models (for promising candidates) - Efficacy Studies - Preliminary Toxicology tier2->tier3

Caption: A tiered approach for biological evaluation.

Tier 1: Primary Screening
  • Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution assays.

  • Cytotoxicity: Assess the general cytotoxicity against a human cell line (e.g., HEK293 or HepG2) using an MTT or similar cell viability assay. This provides an initial therapeutic index.

  • Enzyme Inhibition: Screen against a panel of commercially available kinases to identify potential targets, as suggested by the known activity of the fluoro-analog.[1]

Tier 2: Secondary Assays

For compounds showing promising activity in Tier 1, perform more detailed in vitro studies:

  • Dose-Response Analysis: Generate full dose-response curves to determine IC₅₀ or EC₅₀ values for the identified biological targets.

  • Mechanism of Action Studies: Depending on the observed activity, further mechanistic studies could include enzyme kinetics, gene expression analysis, or cell signaling pathway investigations.

Pharmacokinetic Profile: In Silico Prediction and Proposed In Vitro Assays

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is critical for their development. In the absence of experimental data, in silico models provide valuable initial predictions.

Table 2: Predicted ADME Properties (using SwissADME)

ADME ParameterThis compound3-Fluoro-4-pyrrolidinobenzoic acidInterpretation
Gastrointestinal Absorption HighHighBoth compounds are predicted to be well-absorbed from the gut.
Blood-Brain Barrier Permeation NoNoThe carboxylic acid group likely limits CNS penetration.
CYP450 Inhibition Potential inhibitor of CYP2C9Potential inhibitor of CYP2C9Both compounds may have drug-drug interaction liabilities.
Log Kp (skin permeation) -6.2 cm/s-6.5 cm/sBoth are predicted to have low skin permeability.

Diagram 3: In Vitro ADME Testing Workflow

G compounds Chloro and Fluoro Analogs solubility Kinetic Solubility Assay compounds->solubility permeability PAMPA Assay compounds->permeability metabolism Microsomal Stability Assay compounds->metabolism protein_binding Plasma Protein Binding Assay compounds->protein_binding

Caption: Key in vitro ADME assays for experimental validation.

Proposed In Vitro ADME Assays

To validate the in silico predictions and provide a more robust comparison, the following in vitro assays are recommended:

  • Kinetic Solubility: Determine the aqueous solubility of the compounds at physiological pH.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability across an artificial membrane, providing an indication of gastrointestinal absorption potential.

  • Liver Microsomal Stability: To evaluate the metabolic stability of the compounds in the presence of liver enzymes, giving an early indication of their in vivo clearance.

  • Plasma Protein Binding: To determine the extent to which the compounds bind to plasma proteins, which can significantly impact their free drug concentration and efficacy.

Structure-Activity Relationship (SAR) Insights and Future Directions

The substitution of chlorine with fluorine is a common tactic in medicinal chemistry to modulate a compound's properties. Key anticipated differences in the SAR of these two analogs include:

  • Potency and Selectivity: The more electronegative fluorine atom can alter the electronic distribution within the molecule, potentially leading to different binding interactions with biological targets. This could manifest as differences in potency and selectivity.

  • Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can lead to increased metabolic stability at the site of fluorination. This may result in a longer in vivo half-life for the fluoro-analog.

  • Acidity and Ionization: The increased acidity of the fluoro-analog may influence its solubility, permeability, and interactions with ion channels or transporters.

Future work should focus on:

  • Synthesis and confirmation of the structures of both compounds.

  • Execution of the proposed biological screening cascade to identify and compare their activities.

  • Performance of the recommended in vitro ADME assays to build a comprehensive pharmacokinetic profile.

  • Exploration of further substitutions on the pyrrolidine ring and the benzoic acid core to optimize activity and ADME properties based on the initial findings.

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of this compound and its fluoro-substituted analog. While direct experimental comparisons are currently lacking in the literature, the proposed synthetic, biological, and pharmacokinetic evaluation strategies offer a clear path forward for researchers in the field. The subtle yet significant differences imparted by the chloro versus fluoro substitution are likely to have a profound impact on the drug-like properties of these molecules, and a systematic investigation as outlined here is essential to unlock their full therapeutic potential.

References

A Technical Guide to the Synthesis and Application of 3-Chloro-4-pyrrolidinobenzoic Acid: A Comparative Analysis for Reproducible Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the reproducibility of experimental results is the bedrock of innovation. This guide provides an in-depth technical analysis of 3-Chloro-4-pyrrolidinobenzoic acid, a versatile building block with emerging significance. We will delve into a detailed, reproducible synthetic protocol, explore its potential applications, and offer a comparative perspective against relevant alternatives. This document is intended to empower researchers to make informed decisions, ensuring the integrity and consistency of their experimental outcomes.

The Synthetic Pathway: Achieving Consistency in the Preparation of this compound

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. The choice of starting materials and reaction conditions is critical for ensuring high yield, purity, and, most importantly, reproducibility.

Causality Behind Experimental Choices

The presented protocol is designed for robustness, taking into account the electronic properties of the substrates and the mechanism of the SNAr reaction. The starting material, 3-chloro-4-fluorobenzoic acid, is selected due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. The chloro substituent, while also an electron-withdrawing group, is less activating than fluorine, leading to regioselective substitution at the C-4 position. Pyrrolidine is a potent nucleophile, readily displacing the fluoride. The use of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates the reaction by effectively solvating the intermediate Meisenheimer complex and allowing for the necessary reaction temperature. A mild inorganic base, such as potassium carbonate, is employed to neutralize the hydrofluoric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through clear checkpoints and expected outcomes.

Materials:

  • 3-Chloro-4-fluorobenzoic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add a sufficient volume of DMSO to dissolve the starting materials. Begin stirring the mixture. Carefully add pyrrolidine (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.

Expected Outcome and Validation:

The final product should be a solid with a defined melting point. Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by 1H NMR, 13C NMR, and mass spectrometry. A reproducible protocol should consistently yield the product with high purity (>95%).

Diagram of the Synthetic Workflow:

G start Start: 3-Chloro-4-fluorobenzoic acid, Pyrrolidine, K2CO3 reaction Reaction in DMSO at 120°C start->reaction workup Aqueous Work-up & Extraction with Ethyl Acetate reaction->workup washing Wash with 1M HCl, Water, Brine workup->washing drying Dry over MgSO4 & Concentrate washing->drying purification Recrystallization drying->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Comparative Analysis: this compound and Its Alternatives in the Context of Drug Discovery

Pyrrolidine-containing molecules are prevalent in medicinal chemistry, often serving as key scaffolds in the development of various therapeutic agents, including enzyme inhibitors and receptor antagonists.[1] The unique structural and electronic properties of this compound make it an attractive building block in this arena. The presence of the carboxylic acid group provides a handle for further chemical modification, while the pyrrolidine ring can influence solubility, metabolic stability, and binding interactions with biological targets. The chloro substituent can also play a role in modulating the compound's physicochemical properties and its interaction with target proteins.[2]

To provide a practical comparison, we will consider the application of these building blocks in the design of kinase inhibitors, a prominent area of drug discovery where substituted aromatic scaffolds are frequently employed.

Alternative Scaffolds

For a meaningful comparison, we will evaluate this compound against two plausible alternatives:

  • 4-Amino-3-chlorobenzoic acid: This compound retains the chloro-substituted benzoic acid core but replaces the pyrrolidine with a primary amine. This offers a different vector for chemical elaboration and alters the steric and electronic profile.

  • 3-Chloro-4-(piperidin-1-yl)benzoic acid: This analogue features a six-membered piperidine ring instead of the five-membered pyrrolidine. This change in ring size can impact the conformational flexibility and lipophilicity of the resulting molecules.

Performance Comparison: A Hypothetical Kinase Inhibition Assay

To objectively compare the utility of these building blocks, we can consider their hypothetical performance in the synthesis and subsequent biological evaluation of a series of kinase inhibitors. The following table outlines key performance indicators and provides a framework for experimental comparison.

Parameter This compound 4-Amino-3-chlorobenzoic acid 3-Chloro-4-(piperidin-1-yl)benzoic acid Rationale for Comparison
Synthetic Accessibility & Reproducibility High, via robust SNAr protocol.High, commercially available or synthesized via standard methods.High, via a similar SNAr protocol to the pyrrolidine analogue.Ease of synthesis and consistency are crucial for efficient library generation.
Chemical Tractability for Derivatization Carboxylic acid allows for standard amide bond formation.Primary amine allows for a wider range of reactions (e.g., sulfonylation, reductive amination).Carboxylic acid allows for standard amide bond formation.The versatility of the functional handle determines the diversity of the resulting library.
Predicted Physicochemical Properties (e.g., cLogP, PSA) Moderate lipophilicity.Lower lipophilicity due to the primary amine.Higher lipophilicity due to the larger piperidine ring.These properties influence solubility, permeability, and ultimately, bioavailability.
Hypothetical Kinase Inhibitory Activity (IC50) Dependent on the specific derivatization, but the pyrrolidine ring can provide favorable interactions in the binding pocket.The primary amine can act as a key hydrogen bond donor/acceptor.The piperidine ring may offer different steric interactions within the kinase active site.The ultimate goal is to identify potent inhibitors.
Potential for Selectivity The conformationally restricted pyrrolidine may impart selectivity.The more flexible primary amine may lead to broader activity.The larger piperidine ring could influence selectivity based on the size and shape of the kinase binding pocket.Selectivity is critical to minimize off-target effects and toxicity.

Diagram of the Comparative Logic:

G cluster_params Comparative Parameters topic Building Block for Kinase Inhibitors compound1 This compound topic->compound1 compound2 4-Amino-3-chlorobenzoic acid topic->compound2 compound3 3-Chloro-4-(piperidin-1-yl)benzoic acid topic->compound3 synthesis Synthesis & Reproducibility compound1->synthesis derivatization Derivatization Potential compound1->derivatization properties Physicochemical Properties compound1->properties activity Biological Activity compound1->activity compound2->synthesis compound2->derivatization compound2->properties compound2->activity compound3->synthesis compound3->derivatization compound3->properties compound3->activity

Caption: Comparative framework for evaluating building blocks.

Conclusion: A Call for Rigorous and Reproducible Science

The successful application of building blocks like this compound in drug discovery and materials science hinges on the ability to conduct reproducible experiments. This guide has provided a detailed, robust synthetic protocol and a framework for the comparative evaluation of this compound against relevant alternatives. By understanding the causality behind experimental choices and adhering to well-defined, self-validating protocols, researchers can enhance the reliability of their findings and accelerate the pace of innovation. The principles of scientific integrity and logical experimental design are paramount in translating promising molecules into tangible scientific advancements.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-pyrrolidinobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Chloro-4-pyrrolidinobenzoic acid, a halogenated aromatic carboxylic acid. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for managing this chemical's waste stream effectively and responsibly.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on the known hazards of closely related analogs, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, and established best practices for the disposal of halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The structural motifs—a chlorinated aromatic ring and a carboxylic acid—suggest potential for skin and eye irritation.[1][2]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes of solutions or solid particulates.[2]
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust particles.[3]

Always handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. This compound falls into the category of halogenated organic waste .[4] This classification is critical because halogenated and non-halogenated waste streams are treated and disposed of differently, often with significant cost implications.[5]

Key Principles of Segregation:

  • Do not mix this compound waste with non-halogenated organic waste.[4]

  • Avoid mixing with other incompatible chemicals that could lead to hazardous reactions.

  • Aqueous solutions containing this compound should also be treated as halogenated waste.

The following diagram illustrates the decision-making process for proper segregation of waste containing this compound.

Caption: Decision workflow for segregating waste containing this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[5]

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste.[6] Polyethylene containers are generally suitable.

    • The original container of the chemical, if in good condition, can be used for the disposal of the pure, unadulterated compound.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[4]

    • List all chemical constituents and their approximate concentrations on the label.

    • Include the date when the first waste was added to the container.

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container tightly sealed when not in use.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal of Contaminated Materials:

    • Any materials that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as halogenated solid waste.

    • For decontamination of glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol), and collect the rinsate as halogenated organic solvent waste. Subsequent washing with soap and water can then be performed.

  • Final Disposal:

    • Once the waste container is full (typically no more than 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

    • The primary disposal method for halogenated organic compounds is high-temperature incineration.[7][8] This process ensures the complete destruction of the molecule, with subsequent scrubbing of the off-gases to remove acidic byproducts like hydrogen chloride.[7]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies into a designated halogenated solid waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department.

    • Prevent the spill from entering drains.[1]

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory management. By adhering to the principles of correct chemical handling, waste segregation, and established disposal protocols, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance tailored to your facility.

References

Personal protective equipment for handling 3-Chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our research chemicals. This guide provides essential information on the personal protective equipment (PPE) required for handling 3-Chloro-4-pyrrolidinobenzoic acid. Given that this is a novel compound, we will operate under the precautionary principle, treating it as a potentially hazardous substance until sufficient data is available to state otherwise. This guide is structured to provide not just a list of equipment, but the reasoning behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

Before any work begins, a thorough risk assessment is mandatory.[1][2] For this compound, we must consider the hazards associated with its structural components: a halogenated aromatic ring and a pyrrolidine moiety.

  • Halogenated Aromatic Compounds: These can be irritants and may have unknown toxicological properties.[3]

  • Pyrrolidine Derivatives: While pyrrolidine itself is a cyclic secondary amine, its derivatives can have varied reactivity and biological activity.

  • Carboxylic Acids: Aromatic carboxylic acids can be skin and eye irritants.[4]

Given the lack of specific toxicological data, we will assume the compound may be an irritant, harmful if swallowed, and potentially sensitizing upon skin contact or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory for all procedures involving this compound.[5][6][7]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory where this chemical is present.[6]

  • Splash Hazard: When there is a risk of splashing, such as during dissolution or transfer of solutions, chemical splash goggles must be worn.[6] For larger volumes or more vigorous operations, a face shield should be used in addition to safety goggles.[6]

Hand Protection
  • Glove Selection: Chemical-resistant nitrile gloves are the standard for incidental contact.[6][8] Always check the manufacturer's compatibility chart for the specific solvents you are using. For prolonged direct contact or when working with highly concentrated solutions, consider double-gloving or using thicker, heavy-duty gloves.[6]

  • Glove Technique: Inspect gloves for any signs of damage before use. Remove gloves immediately if you suspect contamination and wash your hands thoroughly.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended, especially if flammable solvents are in use.[7] The coat should be fully buttoned to provide maximum coverage.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[6]

Respiratory Protection
  • Engineering Controls: All work with solid this compound that could generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood.[3]

  • Respirator Use: If engineering controls are not sufficient to prevent inhalation of dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[3][8] A formal respiratory protection program, including fit testing, is required for respirator use.

PPE Selection Guide: A Task-Based Approach

The level of PPE required will vary depending on the specific task being performed. The following table provides guidance for common laboratory operations.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsNitrile glovesLab coatChemical fume hood
Preparing Solutions Chemical splash gogglesNitrile gloves (consider double-gloving)Lab coatChemical fume hood
Running Reactions Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Work-up & Purification Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat and chemical-resistant apronChemical fume hood
Handling Waste Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coatWell-ventilated area

Procedural Workflow for Safe Handling

The following diagrams illustrate the standard procedures for donning and doffing PPE, as well as a decision-making workflow for selecting appropriate PPE.

PPE_Donning_Workflow start Start: Prepare for Lab Work lab_coat 1. Don Lab Coat (fully buttoned) start->lab_coat respirator 2. Don Respirator (if required by risk assessment) lab_coat->respirator goggles 3. Don Eye and Face Protection (goggles/face shield) respirator->goggles gloves 4. Don Gloves (pull cuffs over lab coat sleeves) goggles->gloves end Ready for Work gloves->end

Caption: PPE Donning Sequence

PPE_Doffing_Workflow start Start: Exiting Lab/Completing Work gloves 1. Remove Gloves (avoid touching outside with bare hands) start->gloves apron 2. Remove Disposable Apron (if worn) gloves->apron goggles 3. Remove Eye and Face Protection apron->goggles lab_coat 4. Remove Lab Coat (turn inside out) goggles->lab_coat respirator 5. Remove Respirator (if worn) lab_coat->respirator wash_hands 6. Wash Hands Thoroughly respirator->wash_hands end Exit Complete wash_hands->end

Caption: PPE Doffing Sequence

Operational and Disposal Plans

Spill Response

In the event of a spill, immediately alert others in the area. For a small spill, if you are trained and have the appropriate spill kit, you may clean it up. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Waste Disposal

All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[3] Liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a properly labeled, sealed hazardous waste container for halogenated organic compounds.[3][9] Do not dispose of this chemical down the drain.[10]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][8]

  • Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]

By adhering to these guidelines, you can handle this compound with a high degree of safety, protecting yourself and your colleagues. Always remember that a proactive approach to safety is paramount in the research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.